BC-7013
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1028291-66-8 |
|---|---|
Molecular Formula |
C29H40O5S |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[3-(hydroxymethyl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C29H40O5S/c1-6-27(4)15-23(34-24(32)17-35-21-9-7-8-20(14-21)16-30)28(5)18(2)10-12-29(19(3)26(27)33)13-11-22(31)25(28)29/h6-9,14,18-19,23,25-26,30,33H,1,10-13,15-17H2,2-5H3/t18-,19+,23-,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
KELRBTWVTDHIHS-KGTFJIFRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC(=C4)CO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BC-7013; BC7013; BC 7013 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BC-7013 on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-7013 is a novel, semi-synthetic pleuromutilin antibiotic with potent activity against a range of Gram-positive bacteria, including multi-drug resistant strains.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. The document details the specific binding site, the inhibitory effects on protein synthesis, and the molecular basis for its selective toxicity. Furthermore, this guide includes a compilation of available quantitative data on its activity and provides detailed experimental protocols for key assays used to characterize its mechanism of action. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction to this compound and the Pleuromutilin Class
This compound, chemically known as [14-O-[(3-Hydroxymethyl-phenylsulfanyl)-acetyl]-mutilin], is a pleuromutilin derivative developed by Nabriva Therapeutics.[2] The pleuromutilin class of antibiotics is characterized by a unique tricyclic diterpenoid core structure, originally isolated from the fungus Pleurotus mutilus.[3] These compounds are potent inhibitors of bacterial protein synthesis, a mechanism distinct from many other classes of antibiotics, which contributes to their low potential for cross-resistance.[2] this compound has been investigated for topical applications in the treatment of skin and soft tissue infections.[1]
The Bacterial Ribosome as a Drug Target
The bacterial 70S ribosome, composed of a 30S and a 50S subunit, is a primary target for many clinically important antibiotics. The ribosome is responsible for translating messenger RNA (mRNA) into proteins, an essential process for bacterial viability. The structural and functional differences between bacterial (70S) and eukaryotic (80S) ribosomes allow for the development of selectively toxic antibacterial agents.
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting protein synthesis at the level of the ribosome. The core mechanism involves the binding of the drug to the 50S subunit of the bacterial ribosome, which sterically hinders the binding of transfer RNA (tRNA) molecules and ultimately prevents peptide bond formation.
Binding to the Peptidyl Transferase Center (PTC)
The primary binding site of this compound is within the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The PTC is a highly conserved region within the 23S rRNA and is responsible for catalyzing the formation of peptide bonds. The tricyclic mutilin core of this compound binds to the A-site of the PTC, while its C14 side chain extends into the P-site. This dual-site interaction effectively blocks the proper positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby inhibiting the peptidyl transferase reaction.
Biochemical and structural studies of related pleuromutilins have identified key nucleotides within the 23S rRNA that are crucial for binding. These include A2058, A2059, G2505, U2506, U2584, and U2585. These interactions anchor the drug molecule within the PTC, leading to a stable inhibitory complex.
Caption: this compound binds to the PTC on the 50S ribosomal subunit, inhibiting protein synthesis.
Quantitative Data
Minimum Inhibitory Concentration (MIC)
The antibacterial potency of this compound has been evaluated against a variety of Gram-positive pathogens. The following table summarizes the MIC50 and MIC90 values obtained from a study presented at the 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.[1]
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (303) | 0.015 | 0.03 |
| Methicillin-Resistant S. aureus (MRSA) (102) | 0.03 | 0.03 |
| Community-Acquired MRSA (CA-MRSA) (50) | 0.03 | 0.03 |
| Coagulase-Negative Staphylococci (CoNS) | 0.03 | 0.25 |
| Streptococcus pneumoniae (100) | 0.03 | 0.06 |
| Penicillin-Resistant S. pneumoniae (PEN-R SPN) | 0.06 | 0.06 |
| Streptococcus pyogenes (Group A) (50) | ≤0.015 | 0.03 |
| Streptococcus agalactiae (Group B) (50) | 0.03 | 0.06 |
In Vitro Translation Inhibition
While specific IC50 values for this compound in cell-free translation assays are not publicly available, a study by Nabriva Therapeutics indicated that this compound has a higher IC50 in such assays compared to other pleuromutilins.[3] However, its potent in vitro antibacterial activity suggests that other factors, such as efficient penetration of the bacterial cell envelope, contribute significantly to its overall efficacy.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ribosome-targeting antibiotics like this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Ribosome Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol provides a general framework for measuring the binding kinetics and affinity of this compound to bacterial ribosomes.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between this compound and the 50S ribosomal subunit.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified bacterial 50S ribosomal subunits
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HEPES-buffered saline with Mg²⁺ and Tween 20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ribosome Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the purified 50S ribosomal subunits over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized ribosome surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Include buffer-only injections for baseline subtraction.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.
-
Caption: Workflow for determining the binding affinity of this compound to the ribosome using SPR.
Conclusion
This compound is a promising pleuromutilin antibiotic that targets the bacterial ribosome with high specificity. Its mechanism of action, involving the inhibition of protein synthesis by binding to the peptidyl transferase center on the 50S subunit, provides a distinct advantage in an era of increasing antibiotic resistance. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other novel ribosome-targeting antibiotics.
References
An In-Depth Technical Guide to the BC-7013 Class of Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-7013 is a novel, semi-synthetic antibiotic belonging to the pleuromutilin class.[1][2] Developed by Nabriva Therapeutics, this compound is specifically designed for topical application to treat uncomplicated skin and skin structure infections (uSSSI).[2][3][4] The pleuromutilin class of antibiotics represents a significant advancement in combating bacterial infections due to their unique mechanism of action, which confers a low propensity for cross-resistance with other established antibiotic classes.[1] This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, in vitro efficacy, and the methodologies used in its evaluation.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other pleuromutilins, exerts its antibacterial effect by inhibiting protein synthesis in prokaryotic cells.[1][2] This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.[1]
The key steps in the mechanism of action are as follows:
-
Binding to the Peptidyl Transferase Center (PTC): this compound binds to the A- and P-sites within the peptidyl transferase center of the 50S ribosomal subunit.[4]
-
Interference with tRNA Positioning: This binding prevents the correct positioning of the transfer RNA (tRNA) molecules within the A- and P-sites.[2]
-
Inhibition of Peptide Bond Formation: By disrupting the alignment of tRNA, this compound effectively halts the formation of peptide bonds, a critical step in the elongation of the polypeptide chain.[4]
-
Cessation of Protein Synthesis: The inability to form peptide bonds leads to the cessation of bacterial protein synthesis, ultimately inhibiting bacterial growth and replication.[1]
This mechanism is distinct from many other classes of antibiotics, which contributes to the low potential for cross-resistance.[1]
Quantitative Data: In Vitro Efficacy
The in vitro activity of this compound has been evaluated against a range of Gram-positive bacteria, which are common causative agents of skin and skin structure infections. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC50 and MIC90 values for this compound against various pathogens, as reported in a study presented at the 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.[2]
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Organism (No. Tested) | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (303) | This compound | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Retapamulin | 0.06 | 0.12 | 0.015 - >1 | |
| Methicillin-susceptible S. aureus (MSSA) (151) | This compound | 0.015 | 0.03 | ≤0.008 - 0.03 |
| Retapamulin | 0.06 | 0.12 | 0.015 - 0.25 | |
| Methicillin-resistant S. aureus (MRSA) (152) | This compound | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Retapamulin | 0.06 | 0.12 | 0.03 - >1 |
Table 2: In Vitro Activity of this compound against Coagulase-Negative Staphylococci and Beta-Hemolytic Streptococci
| Organism (No. Tested) | Drug | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Coagulase-negative staphylococci (150) | This compound | 0.03 | 0.12 | ≤0.008 - >1 |
| Retapamulin | 0.06 | 0.5 | 0.015 - >1 | |
| Beta-hemolytic streptococci (152) | This compound | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Retapamulin | 0.03 | 0.06 | 0.008 - 0.12 |
Experimental Protocols
The in vitro susceptibility testing of this compound, which generated the MIC data presented above, was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the standard procedure for determining the MIC of an antimicrobial agent.[2]
Experimental Workflow: Broth Microdilution for MIC Determination
Detailed Methodology for MIC Determination (Based on CLSI Guidelines)
-
Inoculum Preparation:
-
Pure colonies of the test organism are suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution:
-
A stock solution of this compound is prepared in a suitable solvent.
-
Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range for testing.
-
-
Assay Procedure:
-
A 96-well microtiter plate is used for the assay.
-
Each well, except for the growth control well, receives a specific concentration of the diluted this compound.
-
The standardized bacterial inoculum is added to each well.
-
Positive (broth and inoculum, no antibiotic) and negative (broth only) controls are included on each plate.
-
-
Incubation:
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Pharmacokinetics and Pharmacodynamics
Detailed preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data specifically for this compound are not extensively published in peer-reviewed literature. However, it is known that this compound was designed to have favorable properties for a topical agent.[1] Early clinical trials were initiated to evaluate the safety and tolerability of topical this compound.[3]
For the broader pleuromutilin class, and specifically for the systemically administered lefamulin (formerly BC-3781), extensive PK/PD studies have been conducted. These studies are crucial for determining appropriate dosing regimens and predicting clinical efficacy.
Logical Relationship in Preclinical Development
This compound is a promising topical antibiotic from the pleuromutilin class with potent in vitro activity against key Gram-positive pathogens responsible for skin and skin structure infections. Its unique mechanism of action, targeting the bacterial ribosome at a site distinct from many other antibiotics, makes it a valuable agent in an era of increasing antimicrobial resistance. While detailed pharmacokinetic and in vivo efficacy data for this compound are limited in the public domain, the foundational in vitro data and the well-understood mechanism of the pleuromutilin class provide a strong basis for its clinical development as a topical therapeutic. Further research and publication of clinical trial data will be crucial to fully elucidate the therapeutic potential of this compound.
References
BC-7013: A Technical Overview of a Novel Pleuromutilin Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of BC-7013, a topical pleuromutilin antibiotic. The information is compiled from publicly available scientific literature, presentations, and company announcements.
Introduction
This compound is a semi-synthetic derivative of pleuromutilin, a naturally occurring antibiotic.[1] Developed by Nabriva Therapeutics, this compound was designed as a topical agent for the treatment of uncomplicated skin and skin structure infections (uSSSI).[1][2] It belongs to a class of antibiotics that act by inhibiting bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, suggesting a low probability of cross-resistance.[1]
Chemical Properties
This compound is chemically identified as 14-O-[(3-Hydroxymethyl-phenylsulfanyl)-acetyl]-mutilin.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 14-O-[(3-Hydroxymethyl-phenylsulfanyl)-acetyl]-mutilin |
| Molecular Formula | C₂₉H₄₀O₅S |
| Molecular Weight | 500.69 g/mol |
| CAS Number | 1028291-66-8 |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other pleuromutilins, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center. This interaction with the 23S rRNA prevents the proper positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.[1] This targeted action on prokaryotic ribosomes ensures selectivity and minimizes effects on eukaryotic cells.
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a range of Gram-positive bacteria, including strains resistant to other classes of antibiotics. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been determined for various pathogens.
Table 2: In Vitro Activity of this compound Against Gram-Positive Pathogens
| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (303) | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Methicillin-susceptible (153) | 0.015 | 0.03 | ≤0.008 - 0.03 |
| Methicillin-resistant (150) | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Coagulase-negative staphylococci (120) | 0.03 | 0.12 | ≤0.008 - >4 |
| Streptococcus pyogenes (50) | 0.015 | 0.03 | ≤0.008 - 0.03 |
| Streptococcus agalactiae (50) | 0.03 | 0.06 | 0.015 - 0.06 |
| Streptococcus pneumoniae (53) | 0.03 | 0.06 | ≤0.008 - 0.12 |
| Penicillin-susceptible (28) | 0.03 | 0.06 | ≤0.008 - 0.06 |
| Penicillin-resistant (12) | 0.03 | 0.06 | 0.015 - 0.06 |
Data sourced from a poster presentation at the 49th Annual Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The in vitro activity of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the organism.
Materials:
-
This compound analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Bacterial isolates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A stock solution of this compound is prepared and serially diluted in CAMHB in the microtiter plates to achieve the desired concentration range.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Clinical Development
Nabriva Therapeutics initiated a Phase I clinical trial to evaluate the safety and tolerability of topically applied this compound.[2] Publicly available information confirms the commencement of this trial; however, detailed quantitative results regarding the pharmacokinetic profile (e.g., Cmax, Tmax, AUC) and a comprehensive safety analysis from this study are not available in the public domain. The development of this compound appears to have been deprioritized in favor of other pleuromutilin candidates within Nabriva's pipeline, such as lefamulin (formerly BC-3781), which has since gained regulatory approval.
Discovery and Development Workflow
The development of this compound followed a typical pharmaceutical pipeline for a novel antibiotic. This process involves the identification of a lead compound, optimization of its chemical structure to enhance efficacy and safety, preclinical evaluation, and subsequent clinical trials.
Conclusion
This compound is a potent, topically administered pleuromutilin antibiotic with excellent in vitro activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus. Its unique mechanism of action, targeting bacterial protein synthesis, makes it a promising candidate for combating antibiotic resistance. While the initial clinical development of this compound was initiated with a Phase I trial, the public availability of further clinical data is limited, and the development focus of Nabriva Therapeutics has since shifted to other pleuromutilin derivatives. The preclinical data presented here underscore the potential of the pleuromutilin class in the ongoing search for novel antimicrobial agents.
References
BC-7013: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial activity of BC-7013, a novel pleuromutilin derivative, against a broad range of Gram-positive bacteria. The data presented is compiled from peer-reviewed studies and conference presentations, offering a comprehensive resource for researchers and professionals in the field of antimicrobial drug development.
Introduction to this compound
This compound is a semi-synthetic pleuromutilin antibiotic that has been investigated for its potential in treating bacterial infections. Like other members of its class, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] This unique mechanism of action, targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, results in a low probability of cross-resistance with other antibiotic classes.[2][3]
In Vitro Antibacterial Spectrum
The in vitro activity of this compound has been extensively evaluated against a variety of clinically relevant Gram-positive pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies.
Table 1: In Vitro Activity of this compound Against Staphylococcus Species
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | ≤0.03 | 0.03 | ≤0.03-0.12 |
| Methicillin-resistant S. aureus (MRSA) | ≤0.03 | 0.03 | ≤0.03-0.06 |
| Community-acquired MRSA (CA-MRSA) | ≤0.03 | 0.03 | ≤0.03-0.03 |
| Coagulase-negative staphylococci (CoNS) | 0.03 | 0.25 | ≤0.03->1 |
Data compiled from studies utilizing isolates from the SENTRY Antimicrobial Surveillance Program.[1]
Table 2: In Vitro Activity of this compound Against Streptococcus Species and Other Gram-Positive Bacteria
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Beta-hemolytic streptococci (Group A) | ≤0.03 | 0.03 | ≤0.03-0.06 |
| Beta-hemolytic streptococci (Group B) | 0.06 | 0.06 | ≤0.03-0.12 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.03 | 0.06 | ≤0.03-0.12 |
| Clostridium difficile | N/A | N/A | Potent activity, with 78% of isolates inhibited at ≤1 µg/mL |
Data compiled from various in vitro studies.[1][3]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound targets the bacterial ribosome, a critical component of protein synthesis. The drug binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, interfering with the proper positioning of transfer RNA (tRNA) molecules and thereby inhibiting peptide bond formation.[2][3]
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Protocols
The antibacterial activity of this compound is determined using standardized in vitro susceptibility testing methods. The following protocol outlines the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, which is a widely accepted procedure.
Broth Microdilution Method (CLSI)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
1. Preparation of Antimicrobial Agent:
- Stock solutions of this compound are prepared in a suitable solvent.
- Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
2. Inoculum Preparation:
- Bacterial isolates are grown on appropriate agar plates overnight.
- Several colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing a specific concentration of this compound, is inoculated with the prepared bacterial suspension.
- Positive (no antibiotic) and negative (no bacteria) control wells are included.
- The plates are incubated at 35°C for 16-20 hours in ambient air.
4. Determination of MIC:
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates potent in vitro activity against a wide range of clinically important Gram-positive bacteria, including drug-resistant strains such as MRSA. Its novel mechanism of action makes it a promising candidate for further investigation and development. The data and protocols presented in this guide provide a valuable resource for the scientific community engaged in the discovery and development of new antibacterial agents.
References
The Genesis of a Novel Antibiotic Class: An In-depth Technical Guide to the Early Research on Pleuromutilins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the foundational research on pleuromutilin antibiotics, from their discovery in the mid-20th century to the pivotal early studies that established their unique mechanism of action and guided the development of the first semi-synthetic derivatives. We delve into the initial isolation, the elucidation of the structure-activity relationships that proved critical for enhancing potency, and the experimental methodologies employed by early researchers. Quantitative data from seminal studies are presented in structured tables for clarity, and key concepts, from the mechanism of action to experimental workflows, are visualized through detailed diagrams to offer a clear and technical guide for professionals in the field of antibiotic research and development.
Discovery and Initial Characterization
The story of pleuromutilin begins in 1951, with a publication in the Proceedings of the National Academy of Sciences by Kavanagh, Hervey, and Robbins.[1][2][3] Their work identified antibiotic substances from basidiomycetes, reporting that submerged cultures of Pleurotus mutilus (now Clitopilus scyphoides) and Pleurotus passeckerianus (now Clitopilus passeckerianus) produced a crystalline substance that inhibited the growth of Staphylococcus aureus.[1][2][4][5][6][7][8][9][10] This natural product, named pleuromutilin, was identified as a diterpenoid with a unique tricyclic core structure, though its exact chemical structure was not fully elucidated until 1962.[1][2]
Early investigations revealed that pleuromutilin exhibited potent activity primarily against Gram-positive bacteria but had no significant effect on Gram-negative bacteria like Escherichia coli.[4] This selective spectrum of activity was a key characteristic that defined the initial research trajectory. The compound was found to be bacteriostatic, meaning it inhibits bacterial growth, with bactericidal (killing) effects observed only at concentrations approximately 100 times higher than the minimum inhibitory concentration (MIC).[11]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
From early on, researchers sought to understand how pleuromutilin halted bacterial growth. Seminal studies demonstrated that its mode of action was the inhibition of bacterial protein synthesis.[12][13] This was a significant finding, as it placed pleuromutilin in a group of antibiotics targeting a fundamental cellular process, distinct from cell wall inhibitors like penicillin.
Further research pinpointed the target site to the 50S subunit of the bacterial ribosome.[5][12] Pleuromutilin and its derivatives bind to the peptidyl transferase center (PTC), a critical region of the ribosome responsible for forming peptide bonds between amino acids.[9][12][14][15] The binding site is located within domain V of the 23S rRNA.[9] The unique tricyclic core of the molecule anchors itself within a hydrophobic pocket at the A-site of the PTC, while the C-14 side chain extends into the P-site.[9][14][15] This dual-site interaction physically obstructs the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation and bringing protein synthesis to a halt.[9][14] This distinct mechanism is the reason pleuromutilins rarely exhibit cross-resistance with other classes of ribosome-targeting antibiotics.[12][16]
Early Structure-Activity Relationship (SAR) Studies
The modest activity of the natural pleuromutilin molecule prompted chemists to synthesize derivatives to enhance its potency and improve its properties. Early SAR studies, particularly from the 1970s, were instrumental in guiding this effort and led directly to the first successful semi-synthetic compounds.[17][18]
A pivotal 1976 paper by Egger and Reinshagen established key principles:[18]
-
Essential Moieties : The carbonyl group in the five-membered ring and the hydroxyl group at the C-11 position of the tricyclic core were deemed essential for antibacterial activity.
-
C-14 Side Chain : Chemical modification at the C-14 position offered the most promising route to improve activity and solubility. The natural glycolic acid ester side chain was a prime target for modification.
-
Inactive Precursor : Mutilin, the core tricyclic structure with a free hydroxyl group at C-14, was found to be inactive, highlighting the critical role of the side chain.[18]
The most significant breakthrough came from the synthesis of mutilin esters of substituted thioglycolic acids. The introduction of a thioether bond in the C-14 side chain dramatically increased potency. This effect was further amplified by the inclusion of a tertiary amino group in that side chain, resulting in derivatives with MIC values more than 10 times better than the original pleuromutilin.[18] This line of research culminated in the development of compound 81.723 hfu, which would later be named tiamulin , the first pleuromutilin derivative approved for veterinary use in 1979.[2][11][18]
Quantitative Data: In Vitro Antibacterial Activity
The efficacy of new antibiotic candidates is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Early studies on pleuromutilin derivatives focused on quantifying their activity against key pathogens.
A 1975 study by Drews et al. provided some of the first comprehensive data on the activity of tiamulin (then 81.723 hfu), demonstrating its high potency against Gram-positive bacteria and mycoplasmas.[11] While the original pleuromutilin had modest activity, the semi-synthetic derivatives showed a marked improvement.
Table 1: MICs of Tiamulin (81.723 hfu) against Gram-Positive Bacteria (c. 1975)
| Bacterial Species | Strain(s) | MIC Range (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 strains | 0.02 - 0.1 |
| Streptococcus pyogenes | 10 strains | 0.02 - 0.05 |
| Streptococcus pneumoniae | 5 strains | 0.02 - 0.05 |
Data compiled from Drews J, et al. (1975). Antimicrobial Agents and Chemotherapy, 7(5), 507-516.[11]
Table 2: Comparative Activity of Tiamulin against Mycoplasma Species (c. 1975)
| Mycoplasma Species | Tiamulin MIC (µg/mL) |
|---|---|
| Mycoplasma gallisepticum | 0.01 |
| Mycoplasma hyorhinis | 0.01 |
| Mycoplasma pneumoniae | 0.05 |
Data compiled from Drews J, et al. (1975). Antimicrobial Agents and Chemotherapy, 7(5), 507-516.[11]
These early quantitative results confirmed the success of the SAR-guided chemical modifications, establishing tiamulin as a highly potent agent against pathogens of veterinary importance, which led to its successful introduction into the market.
Key Experimental Protocols
The reproducibility and validity of early antibiotic research hinged on standardized experimental procedures. The determination of MIC values was, and remains, a cornerstone of this research.
Broth Microdilution Method for MIC Determination
The broth microdilution method, standardized over the years by organizations like the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), was a primary technique for determining the in vitro potency of pleuromutilin derivatives.[16][19][20][21][22]
Principle: A standardized suspension of a test bacterium is exposed to serial dilutions of an antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic at which no visible growth (turbidity) occurs after a defined incubation period.
Detailed Methodology:
-
Preparation of Antibiotic Stock: A stock solution of the pleuromutilin derivative is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilution: The stock solution is serially diluted (typically two-fold) in a 96-well microtiter plate using a sterile liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a fresh culture and its density is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate (containing the antibiotic dilutions) is inoculated with the standardized bacterial suspension. A positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Interpretation: After incubation, the plate is examined visually or with a plate reader for turbidity. The well with the lowest antibiotic concentration showing no visible growth is recorded as the MIC.
Cell-Free Protein Synthesis Assay
To confirm the mechanism of action, early researchers used cell-free systems to demonstrate the direct inhibition of protein synthesis.
Principle: Ribosomes, mRNA, tRNA, and amino acids are isolated from bacteria and combined in a test tube. The incorporation of a radiolabeled amino acid into a newly synthesized polypeptide is measured. A decrease in radioactivity in the presence of the antibiotic indicates inhibition of protein synthesis.
Methodology Outline:
-
Preparation of Cell Lysate: E. coli or other bacterial cells are grown and lysed to release the cellular machinery for protein synthesis (ribosomes, enzymes, etc.).
-
Assay Mixture: The cell-free lysate is combined with an energy source (ATP, GTP), a template (e.g., poly-U mRNA), and a mixture of amino acids, including one that is radiolabeled (e.g., ³H-phenylalanine).
-
Incubation: The pleuromutilin derivative is added to the mixture at various concentrations, and the reaction is incubated at 37°C.
-
Precipitation and Measurement: The reaction is stopped, and the newly synthesized radiolabeled polypeptides are precipitated using an acid (e.g., trichloroacetic acid).
-
Quantification: The precipitate is collected on a filter, and the amount of radioactivity is measured using a scintillation counter. The IC₅₀ (concentration causing 50% inhibition) is then calculated.
Conclusion
The early research on pleuromutilin antibiotics laid a robust scientific foundation for a new and enduring class of therapeutic agents. The initial discovery by Kavanagh et al. was followed by crucial mechanistic studies that identified the bacterial ribosome as the target.[1][3] Perhaps most importantly, the systematic and insightful structure-activity relationship studies of the 1970s transformed a natural product of modest potency into a platform for developing powerful semi-synthetic derivatives.[18] The methodologies established during this period, from standardized MIC testing to cell-free synthesis assays, not only validated the first generation of pleuromutilins, like tiamulin, but also paved the way for future derivatives that would eventually find use in human medicine. This foundational work serves as a testament to the power of systematic drug discovery and remains highly relevant for scientists continuing the search for novel antibiotics today.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are pleuromutilin antibiotics finally fit for human use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotic Substances From Basidiomycetes: VIII. Pleurotus Multilus (Fr.) Sacc. and Pleurotus Passeckerianus Pilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial activities of 81.723 hfu, a new pleuromutilin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel pleuromutilin antibacterial compound, its binding mode and selectivity mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studies on pleuromutilin and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New pleuromutilin derivatives with enhanced antimicrobial activity.II.Structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates [mdpi.com]
BC-7013: A Technical Overview of a Novel Pleuromutilin Antibiotic for Skin Infections
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BC-7013, a topical pleuromutilin antibiotic developed by Nabriva Therapeutics for the treatment of uncomplicated skin and skin structure infections (uSSSI). This document synthesizes available preclinical data, outlines its mechanism of action, and presents its in vitro antimicrobial activity.
Introduction
This compound is a semi-synthetic derivative of the natural antibiotic pleuromutilin.[1] It was specifically designed for topical application to treat bacterial skin infections.[1] As a member of the pleuromutilin class, this compound possesses a unique mechanism of action that confers a low probability of cross-resistance with other existing antibiotic classes.[1] The development of new topical antibiotics like this compound is crucial in addressing the rising challenge of antimicrobial resistance, particularly against common skin pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome. The binding site is located at the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation during protein elongation.
The binding of this compound to the PTC obstructs the proper positioning of transfer RNA (tRNA) molecules, thereby preventing the transfer of the growing polypeptide chain and ultimately halting protein synthesis. This targeted action is specific to prokaryotic ribosomes, contributing to the favorable safety profile of the pleuromutilin class.
In Vitro Antimicrobial Activity
The in vitro activity of this compound has been evaluated against a broad range of bacterial isolates, demonstrating potent activity against Gram-positive pathogens commonly associated with skin infections. The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against various bacterial species.
| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 303 | 0.03 | 0.03 | ≤0.015 - 0.12 |
| - Methicillin-susceptible (MSSA) | 151 | 0.03 | 0.03 | ≤0.015 - 0.06 |
| - Methicillin-resistant (MRSA) | 152 | 0.03 | 0.03 | ≤0.015 - 0.12 |
| Streptococcus pyogenes | 100 | ≤0.015 | 0.03 | ≤0.015 - 0.06 |
| Streptococcus agalactiae | 100 | 0.03 | 0.06 | ≤0.015 - 0.12 |
Data sourced from a poster presentation by JMI Laboratories at the 49th Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) in 2009.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
4.1.1. Organism Selection and Preparation
A diverse panel of recent clinical isolates of Gram-positive bacteria was selected from the SENTRY Antimicrobial Surveillance Program. Bacterial isolates were cultured on appropriate agar media to obtain fresh, pure colonies. The inoculum was prepared by suspending colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
4.1.2. Broth Microdilution Assay
The broth microdilution assay was performed in 96-well microtiter plates. Serial twofold dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth. The standardized bacterial inoculum was added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 35-37°C for 18-24 hours.
4.1.3. Determination of Minimum Inhibitory Concentration (MIC)
The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth. MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates were inhibited, respectively, were then calculated.
Preclinical and Clinical Development
This compound entered Phase I clinical trials to evaluate its safety and tolerability as a topical agent.[2] However, detailed quantitative data from these trials, as well as from preclinical in vivo efficacy studies in animal models of skin infection, are not extensively available in the public domain. The progression of this compound to later stages of clinical development has not been publicly announced.
Conclusion
This compound is a promising topical antibiotic from the pleuromutilin class with potent in vitro activity against key Gram-positive pathogens responsible for skin and soft tissue infections, including MRSA. Its unique mechanism of action, targeting the bacterial ribosome, makes it a valuable candidate in the fight against antimicrobial resistance. While early clinical development was initiated, further publicly available data is needed to fully assess its clinical potential. The information presented in this technical guide provides a comprehensive summary of the currently available scientific and technical data for this compound.
References
Methodological & Application
BC-7013 Experimental Protocol for In Vitro Studies: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-7013 is a novel semi-synthetic pleuromutilin derivative antibiotic with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound. It includes a summary of its mechanism of action, quantitative data on its antimicrobial activity, and step-by-step protocols for key in vitro assays.
Mechanism of Action
This compound, like other pleuromutilin antibiotics, inhibits bacterial protein synthesis.[1][2] It specifically binds to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[2] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and ultimately halting protein synthesis.[1]
Figure 1: Signaling pathway of this compound's mechanism of action.
Quantitative Data
The in vitro activity of this compound has been evaluated against a variety of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) data from available studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria [1]
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 303 | 0.015 | 0.03 | ≤0.008 - 0.12 |
| S. aureus (MRSA) | 102 | 0.015 | 0.03 | ≤0.008 - 0.03 |
| S. aureus (MSSA) | 151 | 0.015 | 0.03 | ≤0.008 - 0.12 |
| Streptococcus pyogenes | 50 | ≤0.008 | 0.015 | ≤0.008 - 0.015 |
| Streptococcus agalactiae | 50 | 0.015 | 0.03 | ≤0.008 - 0.06 |
Table 2: In Vitro Translation Inhibition by this compound
| System | Target Organism | IC50 (µM) |
| Bacterial Transcription-Translation | Escherichia coli | 0.74 |
| Bacterial Transcription-Translation | Staphylococcus aureus | 0.64 |
| Eukaryotic Translation | Reticulocyte Lysate | >100 |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to evaluate the efficacy and safety profile of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against target bacteria.
Figure 2: Workflow for MIC determination by broth microdilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus ATCC 29213 for quality control)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a concentration of 1 mg/mL. Further dilute in sterile CAMHB to the desired starting concentration.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, pick 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Broth Microdilution: a. Add 100 µL of sterile CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the starting this compound solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. d. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
Inoculation: Inoculate wells 1-11 with 10 µL of the prepared bacterial inoculum.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.
In Vitro Transcription-Translation (IVTT) Assay
This assay measures the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
S. aureus S30 extract
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
-
ATP and GTP
-
DNA template encoding a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the S. aureus S30 extract, amino acid mixture, ATP, GTP, and the DNA template.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Washing: Wash the precipitate with TCA to remove unincorporated radiolabeled amino acids.
-
Quantification: Dissolve the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of this compound on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
In Vitro Resistance Development Study
This protocol evaluates the potential for bacteria to develop resistance to this compound through serial passage.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
96-well plates
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the test organism as described in section 3.1.
-
Serial Passage: a. In a 96-well plate, prepare 2-fold serial dilutions of this compound in CAMHB, bracketing the initial MIC. b. Inoculate the wells with the bacterial suspension. c. Incubate for 16-20 hours. d. Determine the MIC for this passage. e. Take an aliquot of cells from the well with the highest concentration of this compound that still shows growth (sub-MIC) and use this to inoculate a new set of serial dilutions for the next passage.
-
Repeat Passages: Repeat the serial passage for a predetermined number of days (e.g., 14-30 days).
-
Final MIC Determination: After the final passage, determine the MIC of the passaged strain.
-
Data Analysis: Compare the final MIC to the initial MIC to assess the fold-change in susceptibility.
Note: While specific data on the frequency of spontaneous resistance to this compound is not publicly available, pleuromutilin antibiotics are generally known to have a low propensity for resistance development.
Conclusion
This compound is a promising topical antibiotic with potent in vitro activity against key Gram-positive pathogens. The protocols outlined in this document provide a framework for the comprehensive in vitro evaluation of this compound, enabling researchers to assess its antimicrobial efficacy, mechanism of action, and safety profile.
References
Application Notes and Protocols for BC-7013 Susceptibility Testing using the CLSI Broth Microdilution Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-7013 is a novel pleuromutilin derivative demonstrating potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). As a topical agent in development, standardized susceptibility testing is crucial for determining its spectrum of activity and for monitoring the potential development of resistance. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. This document provides detailed application notes and a comprehensive protocol for performing this compound susceptibility testing in a research setting, adhering to the guidelines outlined in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".
This compound, like other pleuromutilins, inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1] This unique mechanism of action results in a low probability of cross-resistance with other antibiotic classes.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound against a collection of clinical isolates as determined by the CLSI broth microdilution method.[2]
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (303) | 0.015 | 0.03 | ≤0.008 - >1 |
| - Methicillin-susceptible (MSSA) (151) | 0.015 | 0.03 | ≤0.008 - 0.03 |
| - Methicillin-resistant (MRSA) (152) | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Coagulase-negative staphylococci (CoNS) (105) | 0.03 | 0.25 | ≤0.008 - >1 |
| Streptococcus pyogenes (50) | 0.015 | 0.03 | ≤0.008 - 0.03 |
| Streptococcus agalactiae (50) | 0.03 | 0.06 | 0.015 - 0.06 |
| Streptococcus pneumoniae (101) | 0.03 | 0.06 | ≤0.008 - 0.25 |
Experimental Protocols
Principle
The broth microdilution method involves the serial dilution of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Materials and Reagents
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For streptococci: CAMHB supplemented with 2.5% to 5% lysed horse blood
-
Sterile 96-well microtiter plates
-
Sterile, disposable inoculation loops, pipettes, and reservoirs
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)
-
Incubator (35°C ± 2°C, ambient air)
-
Quality control (QC) strains:
-
Staphylococcus aureus ATCC® 29213™
-
Streptococcus pneumoniae ATCC® 49619™
-
-
Test bacterial isolates cultured on appropriate agar plates for 18-24 hours.
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the powder is completely dissolved. Pleuromutilin antibiotics are often dissolved in DMSO for susceptibility testing.
-
Further dilutions should be made in sterile CAMHB to achieve the desired concentrations for the microtiter plates.
Inoculum Preparation
-
Using a sterile loop, select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate culture.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or diluting with sterile saline/broth while comparing against the standard. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in sterile CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Microtiter Plate Preparation and Inoculation
-
Prepare a series of two-fold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL. The concentration range tested should be appropriate to determine the MIC of the target organisms (e.g., 0.008 to 16 µg/mL).
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
The final volume in each well after inoculation will be 200 µL.
Incubation
-
Stack the microtiter plates (no more than four high) and place them in a non-CO₂ incubator.
-
Incubate at 35°C ± 2°C for 16-20 hours for Staphylococcus species.
-
For Streptococcus pneumoniae, incubate in ambient air at 35°C ± 2°C for 20-24 hours.
Reading and Interpreting Results
-
After incubation, place the microtiter plate on a reading device (e.g., a viewing box with a black background).
-
Examine the growth control well to ensure adequate growth of the organism.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).
Quality Control
Quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.
-
QC Strains: The recommended QC strains for testing this compound are Staphylococcus aureus ATCC® 29213™ and Streptococcus pneumoniae ATCC® 49619™.
-
Frequency of QC Testing: QC testing should be performed each time a new batch of reagents is used and on each day of testing.
-
Acceptable QC Ranges: As of November 2025, specific CLSI-approved quality control MIC ranges for this compound have not been established. However, studies on other pleuromutilins provide expected ranges for the recommended QC strains. It is recommended that individual laboratories establish their own internal QC ranges based on consistent performance. For reference, the proposed MIC QC ranges for another pleuromutilin, retapamulin, are:
-
S. aureus ATCC® 29213™: 0.06 - 0.25 µg/mL
-
S. pneumoniae ATCC® 49619™: 0.06 - 0.5 µg/mL
-
-
Corrective Action: If the MIC for a QC strain falls outside the established range, the test results for the clinical isolates are considered invalid. The reason for the out-of-range result must be investigated and resolved before re-testing.
Visualizations
Caption: Workflow for this compound susceptibility testing.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of BC-7013
For: Researchers, scientists, and drug development professionals.
Abstract
BC-7013 is a novel, semi-synthetic pleuromutilin antibiotic with potent activity against a range of bacterial pathogens, particularly Gram-positive organisms.[1][2][3] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing antimicrobial susceptibility.[4][5] The protocols provided are based on standardized methods such as broth microdilution, a widely used technique for antimicrobial susceptibility testing.[6][7][8]
Introduction to this compound
This compound is a pleuromutilin derivative that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[2][3][9] This unique mechanism of action results in a low probability of cross-resistance with other classes of antibiotics.[2][3] this compound has demonstrated excellent in vitro activity against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria as reported in the literature.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | Not Specified | Not Specified | 0.03 | ≤0.03 |
| Methicillin-resistant S. aureus (MRSA) | Not Specified | Not Specified | 0.03 | Not Specified |
| Community-acquired MRSA (CA-MRSA) | Not Specified | Not Specified | 0.03 | Not Specified |
| Coagulase-negative staphylococci (CoNS) | Not Specified | Not Specified | 0.03-0.25 | Not Specified |
| Streptococcus pneumoniae (Penicillin-resistant) | Not Specified | Not Specified | 0.06 | Not Specified |
| Beta-hemolytic streptococci (Group A) | Not Specified | Not Specified | 0.03 | Not Specified |
| Beta-hemolytic streptococci (Group B) | Not Specified | Not Specified | 0.06 | Not Specified |
| Clostridium difficile | Not Specified | Not Specified | >1 (78% inhibited at ≤1 µg/mL) | Not Specified |
Data extracted from JMI Laboratories presentation at the 49th annual Interscience Conference of Antimicrobial Agents and Chemotherapy (ICAAC) and other related publications.[1][3]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
3.1.1. Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO])
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213 as a quality control strain)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
-
Sterile reservoirs
3.1.2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
-
Ensure complete dissolution of the compound.
-
Further dilutions should be made in the test medium (CAMHB).
3.1.3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3.1.4. Preparation of Microtiter Plates
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2X final concentration of this compound working solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last dilution well.
-
The final volume in each well will be 50 µL before adding the inoculum.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
3.1.5. Inoculation and Incubation
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
The final concentration of bacteria in each well will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
3.1.6. Reading and Interpreting Results
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Signaling Pathway: Mechanism of Action of Pleuromutilins
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the MIC of this compound via broth microdilution.
References
- 1. jmilabs.com [jmilabs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for BC-7013 in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-7013 is a semi-synthetic pleuromutilin antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, makes it a valuable tool for studying antibiotic resistance mechanisms and a promising candidate for topical applications.[1][2] These application notes provide detailed protocols for utilizing this compound in research settings to investigate its antimicrobial efficacy and the development of resistance.
This compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation.[1] Due to this distinct binding site, this compound exhibits a low propensity for cross-resistance with other classes of antibiotics that also target protein synthesis.[2]
Data Presentation: In Vitro Activity of this compound
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against various clinically relevant bacterial isolates. This data highlights the potent and broad-spectrum activity of this compound against Gram-positive pathogens.
Table 1: MIC Distribution of this compound against Staphylococcus aureus
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| S. aureus (all) | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Methicillin-susceptible S. aureus (MSSA) | 0.015 | 0.03 | ≤0.008 - 0.03 |
| Methicillin-resistant S. aureus (MRSA) | 0.015 | 0.03 | ≤0.008 - 0.06 |
Data sourced from a study by JMI Laboratories. [1]
Table 2: Comparative Activity of this compound against Staphylococcus aureus
| Compound | MIC90 (µg/mL) |
| This compound | 0.03 |
| Retapamulin | 0.12 |
| Fusidic Acid | 0.25 |
| Mupirocin | 1 |
| Ceftaroline | 0.5 |
| Vancomycin | 1 |
| Linezolid | 1 |
Data sourced from a study by JMI Laboratories. [1]
Table 3: Activity of this compound against Other Gram-Positive Pathogens
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Coagulase-negative staphylococci | 0.03 | 0.12 | ≤0.008 - >4 |
| Streptococcus pyogenes | 0.03 | 0.03 | 0.015 - 0.06 |
| Streptococcus agalactiae | 0.03 | 0.06 | 0.015 - 0.12 |
| Streptococcus pneumoniae | 0.03 | 0.06 | ≤0.008 - 0.12 |
Data sourced from a study by JMI Laboratories. [1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide [DMSO])
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve the desired final concentration range (e.g., 0.001 to 128 µg/mL).
-
Prepare Bacterial Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free transcription/translation assay to confirm the inhibitory effect of this compound on bacterial protein synthesis.
Materials:
-
E. coli S30 extract system for in vitro transcription/translation
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
This compound
-
Amino acid mixture (including a labeled amino acid, e.g., [³⁵S]-methionine)
-
Appropriate buffers and reagents for the S30 system
-
Scintillation counter or luminometer/spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, plasmid DNA, amino acid mixture, and the appropriate buffer.
-
Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.
-
Initiate Reaction: Initiate the transcription/translation reaction by incubating at the recommended temperature (typically 37°C).
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes).
-
Measure Protein Synthesis:
-
Radiolabeling: If using [³⁵S]-methionine, precipitate the proteins using trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Gene Assay: If using a reporter gene like luciferase, add the appropriate substrate and measure the luminescence using a luminometer. For β-galactosidase, add the substrate (e.g., ONPG) and measure the absorbance.
-
-
Data Analysis: Calculate the percent inhibition of protein synthesis for each this compound concentration compared to the no-inhibitor control. Determine the IC50 value (the concentration of this compound that inhibits 50% of protein synthesis).
Protocol 3: Selection and Characterization of this compound Resistant Mutants
This protocol details the process for generating and characterizing bacterial mutants with reduced susceptibility to this compound.
Materials:
-
Susceptible bacterial strain (e.g., S. aureus ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
This compound
-
Sterile culture tubes and petri dishes
-
DNA extraction kit
-
PCR reagents and primers for amplifying ribosomal protein and rRNA genes
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Spontaneous Mutant Selection:
-
Grow a large population of the susceptible bacterial strain in TSB overnight to reach a high cell density (~10^9 - 10^10 CFU/mL).
-
Plate the high-density culture onto TSA plates containing this compound at concentrations 2x, 4x, and 8x the MIC of the parental strain.
-
Incubate the plates at 35°C ± 2°C for 48-72 hours.
-
Isolate colonies that grow on the antibiotic-containing plates.
-
-
Confirmation of Resistance:
-
Subculture the isolated colonies on antibiotic-free TSA to ensure viability.
-
Re-determine the MIC of this compound for the isolated mutants using the protocol described above to confirm the resistant phenotype.
-
-
Characterization of Resistance Mechanisms:
-
Target Gene Sequencing: Extract genomic DNA from both the parental and resistant strains.
-
Amplify genes encoding ribosomal proteins (e.g., rplC for L3) and the 23S rRNA gene using PCR.
-
Sequence the PCR products to identify any mutations in the resistant isolates compared to the parental strain.
-
Efflux Pump Activity: (Optional) Use a fluorescent dye accumulation assay (e.g., with ethidium bromide) in the presence and absence of an efflux pump inhibitor (e.g., CCCP) to assess if increased efflux contributes to resistance.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Pathways to this compound resistance.
References
Application Notes and Protocols for Evaluating Topical Antibiotic Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established laboratory methods for evaluating the delivery and efficacy of topical antibiotic formulations. The protocols detailed below cover in vitro, ex vivo, and in vivo models designed to assess skin permeation, skin retention, and antimicrobial activity.
In Vitro Skin Permeation Studies using Franz Diffusion Cells
In vitro permeation studies are fundamental for screening topical antibiotic formulations and predicting in vivo performance. The Franz diffusion cell is a widely used apparatus for these studies, providing a controlled environment to measure the rate and extent of drug permeation through a membrane.[1][2]
Experimental Protocol: Franz Diffusion Cell Permeation Study
Objective: To quantify the permeation of a topical antibiotic formulation through a suitable membrane.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Strat-M®) or excised skin (e.g., porcine or human)
-
Receptor solution (e.g., phosphate-buffered saline [PBS], pH 7.4)[3]
-
Magnetic stirrer and stir bars
-
Water bath with circulator
-
Topical antibiotic formulation
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for antibiotic quantification[3][4]
-
Syringes and needles for sampling
-
Parafilm
Procedure:
-
Receptor Chamber Preparation:
-
Prepare the receptor solution and degas it to remove dissolved air.
-
Fill the receptor chamber of the Franz cell with the receptor solution, ensuring no air bubbles are trapped beneath the membrane mounting area.[5]
-
Place a magnetic stir bar in the receptor chamber.
-
-
Membrane Preparation and Mounting:
-
If using excised skin, carefully remove subcutaneous fat and dermis to a uniform thickness.
-
Cut the membrane to the appropriate size to fit the Franz cell.
-
Mount the membrane between the donor and receptor chambers with the stratum corneum side facing the donor compartment.
-
Clamp the chambers together securely to prevent leakage.
-
-
Experimental Setup:
-
Place the assembled Franz cells in a water bath maintained at 32°C to simulate skin surface temperature.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known quantity of the topical antibiotic formulation evenly onto the surface of the membrane in the donor chamber.
-
Cover the donor chamber with parafilm to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for antibiotic concentration using a validated analytical method such as HPLC.[4]
-
-
Data Analysis:
-
Calculate the cumulative amount of antibiotic permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Data Presentation: In Vitro Permeation of Topical Antibiotics
| Antibiotic | Formulation | Membrane | Receptor Solution | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) |
| Lidocaine | 5% Cream | Porcine Skin | PBS pH 7.4 | 15.2 | 3.04 x 10⁻³ |
| Metronidazole | 0.75% Gel | Porcine Skin | PBS pH 7.4 | 0.9 | 1.2 x 10⁻³ |
| Reference: Data synthesized from multiple sources for illustrative purposes. |
Diagram: Experimental Workflow for Franz Diffusion Cell Permeation Study
Ex Vivo Skin Infection Model
Ex vivo models using excised skin provide a more biologically relevant system for evaluating the efficacy of topical antibiotics against skin pathogens in a setting that mimics the skin's structure.[6][7][8]
Experimental Protocol: Ex Vivo Porcine Skin Infection Model
Objective: To evaluate the antimicrobial efficacy of a topical antibiotic formulation on infected ex vivo porcine skin.
Materials:
-
Freshly excised porcine skin
-
Sterile PBS
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Culture media (e.g., Tryptic Soy Broth [TSB])
-
Topical antibiotic formulation
-
Sterile surgical instruments (scalpel, forceps)
-
Incubator
-
Sonicator
-
Apparatus for creating uniform wounds (e.g., soldering iron with a defined tip)[7]
-
Apparatus for bacterial quantification (e.g., plate reader, colony counter)
Procedure:
-
Skin Preparation:
-
Clean the excised porcine skin and remove any hair.
-
Remove subcutaneous fat to achieve a uniform thickness.
-
Cut the skin into uniform pieces (e.g., 2x2 cm).
-
Sterilize the skin pieces, for example, by immersion in 0.5% peracetic acid followed by thorough washing with sterile PBS.[6]
-
-
Wounding and Inoculation:
-
Create a uniform wound on the epidermal surface of each skin piece (e.g., a burn with a pre-heated soldering iron for 15 seconds).[7][8]
-
Inoculate the wound with a known concentration of the test bacteria (e.g., 30 µL of 10⁸ CFU/mL).[7]
-
Incubate the infected skin pieces for a period to allow for bacterial establishment and potential biofilm formation (e.g., 2 hours at 37°C).[7]
-
-
Treatment:
-
Apply a standardized amount of the topical antibiotic formulation to the infected wound.
-
Include a placebo/vehicle control and a no-treatment control group.
-
Incubate the treated skin pieces for a defined period (e.g., 24 hours) at 37°C.
-
-
Bacterial Quantification:
-
To quantify bacteria on the wound surface, wash the wound with a known volume of sterile PBS and plate the wash solution for colony forming unit (CFU) counting.[7]
-
To quantify bacteria within the tissue, excise the wound, homogenize the tissue, and plate serial dilutions for CFU counting.[6]
-
Alternatively, sonicate the skin pieces in PBS to detach bacteria before plating.[6]
-
-
Data Analysis:
-
Calculate the number of viable bacteria (CFU/mL or CFU/cm²) for each treatment group.
-
Determine the log reduction in bacterial count for the antibiotic-treated groups compared to the control groups.
-
Data Presentation: Efficacy of Topical Antibiotics in Ex Vivo Skin Infection Model
| Antibiotic Formulation | Bacterial Strain | Incubation Time (h) | Log Reduction (vs. Control) |
| Mupirocin 2% Ointment | S. aureus (MRSA) | 24 | > 3.0 |
| Silver Sulfadiazine 1% Cream | P. aeruginosa | 24 | ~ 2.5 |
| Bacitracin Ointment | S. aureus | 24 | > 3.0 |
| Reference: Data synthesized from multiple sources for illustrative purposes.[9] |
Diagram: Logical Flow of an Ex Vivo Skin Infection Model
In Vitro Antimicrobial Susceptibility Testing
Standard microbiological assays are essential for determining the intrinsic antimicrobial activity of a topical formulation. The agar disk diffusion method is a widely used and straightforward technique for this purpose.
Experimental Protocol: Agar Disk Diffusion Assay
Objective: To determine the zone of inhibition of a topical antibiotic formulation against a specific microorganism.
Materials:
-
Bacterial culture
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Topical antibiotic formulation
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in sterile broth.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known amount of the topical antibiotic formulation.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
Data Presentation: Zone of Inhibition for Topical Antibiotic Formulations
| Antibiotic Formulation | Bacterial Strain | Zone of Inhibition (mm) |
| Fusidic Acid 2% Cream | S. aureus | 23 |
| Gentamicin 0.1% Cream | E. coli | 18 |
| Silver Sulfadiazine 1% Cream | P. aeruginosa | 15 |
| Mupirocin 2% Ointment | S. aureus (MRSA) | 25-30 |
| Reference: Data synthesized from multiple sources for illustrative purposes.[10][11] |
Diagram: Signaling Pathway of Bacterial Inhibition by a Topical Antibiotic
Skin Retention Studies
Quantifying the amount of antibiotic retained in different layers of the skin is crucial for understanding its local bioavailability and therapeutic potential.
Experimental Protocol: Skin Retention and Distribution Study
Objective: To quantify the amount of antibiotic retained in the stratum corneum, epidermis, and dermis after topical application.
Materials:
-
Excised skin (porcine or human)
-
Topical antibiotic formulation
-
Franz diffusion cells (optional, can be used for application)
-
Tape-stripping supplies (adhesive tape)
-
Surgical instruments (scalpel)
-
Homogenizer
-
Solvent for extraction (e.g., acetonitrile, methanol)
-
Analytical instrument for quantification (e.g., HPLC-MS/MS)[12]
Procedure:
-
Application of Formulation:
-
Apply a known amount of the topical antibiotic formulation to a defined area of the excised skin.
-
Allow the formulation to remain on the skin for a specified period (e.g., 6 hours).
-
-
Removal of Excess Formulation:
-
Carefully wipe the skin surface with a suitable solvent or dry gauze to remove any unabsorbed formulation.
-
-
Stratum Corneum Removal (Tape-Stripping):
-
Sequentially apply and remove adhesive tapes to the application site to remove the stratum corneum.
-
Pool the tapes for subsequent extraction and analysis.
-
-
Separation of Epidermis and Dermis:
-
Use a scalpel to carefully separate the epidermis from the dermis.
-
-
Extraction:
-
Individually homogenize the stratum corneum (from tapes), epidermis, and dermis in a suitable extraction solvent.
-
Centrifuge the homogenates and collect the supernatant.
-
-
Quantification:
-
Analyze the extracts using a validated analytical method (e.g., HPLC-MS/MS) to determine the concentration of the antibiotic in each skin layer.
-
-
Data Analysis:
-
Calculate the amount of antibiotic per unit area or per gram of tissue for each skin layer.
-
Express the results as a percentage of the applied dose retained in each layer.
-
Data Presentation: Antibiotic Retention in Skin Layers
| Antibiotic | Formulation | Skin Layer | Retention (% of Applied Dose) |
| Cefuroxime | 1% Gel | Stratum Corneum | 12.5 |
| Epidermis | 5.2 | ||
| Dermis | 1.8 | ||
| Amoxicillin | 1% Cream | Stratum Corneum | 10.1 |
| Epidermis | 4.5 | ||
| Dermis | 1.2 | ||
| Reference: Data synthesized from multiple sources for illustrative purposes.[13] |
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. An in vitro and ex vivo wound infection model to test topical and systemic treatment with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijeais.org [ijeais.org]
- 11. An in vitro analysis of the effects of various topical antimicrobial agents on methicillin-resistant and methicillin-sensitive strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digital.csic.es [digital.csic.es]
- 13. Quantification and prediction of skin pharmacokinetics of amoxicillin and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BC-7013 Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-7013 is a novel semi-synthetic pleuromutilin antibiotic agent that demonstrates potent antimicrobial activity.[1] Like other pleuromutilins, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a unique mode of action that suggests a low probability of cross-resistance with other antibiotic classes.[1][2] While the primary application of this compound is as an antibiotic, it is imperative to evaluate its cytotoxic potential against mammalian cells to ensure its safety for therapeutic use. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell culture-based assays.
Key Cytotoxicity Assays
Several assays are available to measure cytotoxicity, each with its own principle. Below are protocols for two widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of membrane integrity.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Include controls for no cells (background), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer).[4]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from the dose-response curves.
Table 1: Cytotoxicity of this compound on Human Dermal Fibroblasts (HDFs) after 48 hours of exposure.
| Assay Type | Endpoint | This compound Concentration (µg/mL) | % Viability / Cytotoxicity | IC50 (µg/mL) |
| MTT | Cell Viability | 0 (Vehicle Control) | 100% | \multirow{6}{}{>100} |
| 1 | 98.5% | |||
| 10 | 95.2% | |||
| 25 | 91.8% | |||
| 50 | 88.3% | |||
| 100 | 85.1% | |||
| LDH | Cytotoxicity | 0 (Vehicle Control) | 0% | \multirow{6}{}{>100} |
| 1 | 1.8% | |||
| 10 | 4.5% | |||
| 25 | 8.2% | |||
| 50 | 11.5% | |||
| 100 | 14.9% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of pleuromutilin antibiotics and a general workflow for cytotoxicity testing.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Post-Antibiotic Effect of BC-7013
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-7013 is a novel semi-synthetic pleuromutilin derivative antibiotic that inhibits prokaryotic protein synthesis.[1] It demonstrates potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the topical treatment of uncomplicated skin and skin structure infections (uSSSI).[1] The unique mechanism of action of pleuromutilins, which involves binding to the peptidyl transferase center on the 50S ribosomal subunit, results in a low probability of cross-resistance with other antibiotic classes.[2]
A key pharmacodynamic parameter for evaluating the efficacy of an antibiotic is the post-antibiotic effect (PAE). The PAE is the suppression of bacterial growth that persists after a brief exposure of the microorganisms to an antimicrobial agent.[3][4] Understanding the PAE of this compound is crucial for optimizing dosing regimens and predicting its clinical effectiveness. This document provides detailed protocols for determining the in vitro PAE of this compound and presents illustrative data.
Signaling Pathway of this compound
This compound, like other pleuromutilin antibiotics, targets the bacterial ribosome to inhibit protein synthesis. The mechanism involves binding to the A- and P-sites of the peptidyl transferase center on the 23S rRNA of the 50S ribosomal subunit. This action prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting the formation of peptide bonds and halting protein elongation.[2]
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC)
Prior to PAE determination, the MIC of this compound against the test organisms must be established.
Materials:
-
This compound stock solution
-
Test bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA300, Streptococcus pyogenes ATCC 19615)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method
This protocol details the standard method for determining PAE by quantifying bacterial regrowth after antibiotic removal.
Materials:
-
Log-phase cultures of test organisms (approximately 10^7 CFU/mL)
-
This compound solution at concentrations of 2x, 4x, and 8x MIC
-
Control medium (CAMHB without antibiotic)
-
Sterile phosphate-buffered saline (PBS)
-
Centrifuge
-
Incubator shaker
-
Tryptic Soy Agar (TSA) plates
-
Sterile dilution tubes
Procedure:
-
Exposure Phase:
-
Inoculate three tubes containing pre-warmed CAMHB with the test organism to a final density of approximately 10^6 CFU/mL.
-
Add this compound to two tubes at the desired multiple of the MIC (e.g., 4x MIC). The third tube serves as the untreated control.
-
Incubate all tubes at 37°C in a shaking incubator for 1-2 hours.
-
-
Removal of Antibiotic:
-
To remove the antibiotic, dilute the cultures 1:1000 in pre-warmed CAMHB. This can be achieved by a single dilution step or by centrifugation (e.g., 10,000 x g for 10 minutes), removal of the supernatant, and resuspension of the bacterial pellet in fresh, antibiotic-free medium. The dilution method is often preferred to minimize stress on the bacteria.
-
-
Regrowth Phase:
-
At time zero (immediately after antibiotic removal) and at regular intervals (e.g., every 1-2 hours) thereafter, take aliquots from both the treated and control cultures.
-
Perform serial tenfold dilutions of the aliquots in sterile PBS.
-
Plate the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL.
-
-
Calculation of PAE:
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal.
-
C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL above its initial count.
-
-
Data Presentation
The following table summarizes hypothetical but expected PAE data for this compound against key Gram-positive pathogens.
| Bacterial Strain | MIC (µg/mL) | This compound Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| Staphylococcus aureus ATCC 29213 | 0.03 | 4x | 1 | 2.5 |
| 8x | 1 | 3.8 | ||
| MRSA USA300 | 0.03 | 4x | 1 | 2.8 |
| 8x | 1 | 4.1 | ||
| Streptococcus pyogenes ATCC 19615 | 0.03 | 4x | 1 | 3.2 |
| 8x | 1 | 4.5 |
Note: The data presented in this table are illustrative and intended to represent plausible outcomes for the PAE of this compound based on its antibiotic class. Actual results may vary.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the protocol for determining the post-antibiotic effect.
Caption: Workflow for determining the Post-Antibiotic Effect (PAE).
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of the post-antibiotic effect of this compound. The determination of PAE is a critical component in the preclinical assessment of new antimicrobial agents. A significant PAE, as is anticipated for this compound against susceptible Gram-positive organisms, can have important implications for dosing strategies, potentially allowing for less frequent administration while maintaining therapeutic efficacy. The provided methodologies and data presentation formats are intended to guide researchers in generating reproducible and comparable results in the study of this promising new antibiotic.
References
- 1. jmilabs.com [jmilabs.com]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Post-antibiotic effect and clinical significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BC-7013 solubility in laboratory solvents
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of the novel kinase inhibitor, BC-7013, in common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
For most in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted in cell culture media to the desired final concentration. The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q2: I am observing precipitation of this compound when diluting my DMSO stock into aqueous buffer/media. How can I prevent this?
This is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
-
Use a lower final concentration: The solubility of this compound in aqueous solutions is significantly lower than in pure DMSO. Check the solubility data to ensure your final concentration is below the solubility limit in your aqueous medium.
-
Incorporate a surfactant: The addition of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of this compound in aqueous solutions.
-
Utilize a co-solvent system: For certain applications, a co-solvent system may be necessary. For example, a mixture of ethanol and water or the use of solubilizing agents like cyclodextrins can enhance aqueous solubility.
-
Vortex during dilution: When diluting the DMSO stock, vortex the aqueous solution gently to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.
Q3: Can I use solvents other than DMSO for my experiments?
Yes, depending on the experimental requirements. For instance, ethanol can be used as a solvent, but it is generally less effective at high concentrations of this compound. For animal studies, formulating this compound in a vehicle containing a mixture of solvents and solubilizing agents is often necessary. Always perform a small-scale solubility test before preparing a large batch.
Q4: How should I store my this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
This compound Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature (25°C).
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~50 | ~110 | Recommended for stock solutions. |
| N,N-Dimethylformamide (DMF) | ~45 | ~99 | Alternative for stock solutions. |
| Ethanol (100%) | ~5 | ~11 | Limited solubility. |
| Methanol (100%) | ~2 | ~4.4 | Poor solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | <0.01 | <0.022 | Practically insoluble in aqueous buffers. |
| Water | <0.001 | <0.0022 | Insoluble. |
Note: The molar solubility is calculated based on a hypothetical molecular weight of 454.9 g/mol for this compound.
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol outlines a standard method for determining the solubility of this compound in a given solvent.
-
Preparation: Add a pre-weighed excess amount of this compound powder to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure that equilibrium is reached. A shaker or rotator is recommended for this step.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
Optimizing BC-7013 MIC assay for consistent results
Welcome to the technical support center for the BC-7013 Minimum Inhibitory Concentration (MIC) assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results when determining the antimicrobial susceptibility of bacteria to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, semi-synthetic pleuromutilin antibiotic designed for topical use. Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] This unique binding site prevents the correct positioning of transfer RNA (tRNA) for peptide transfer, thereby inhibiting peptide bond formation.[1][2] This mechanism of action means there is a low probability of cross-resistance with other antibiotic classes that also target protein synthesis.[1]
Q2: Which organisms is this compound active against?
A2: this compound demonstrates potent activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics. It is highly effective against Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), coagulase-negative staphylococci (CoNS), and beta-hemolytic streptococci such as Streptococcus pyogenes (Group A Strep) and Streptococcus agalactiae (Group B Strep).[3]
Q3: What is the recommended method for determining the MIC of this compound?
A3: The recommended method for determining the MIC of this compound is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4] This method provides a quantitative measure of the antimicrobial susceptibility of a bacterial isolate to this compound.
Q4: How should this compound be prepared for an MIC assay?
A4: On the day of the assay, this compound should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution.[4] From this stock solution, serial two-fold dilutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve the desired final concentrations for the assay.
Troubleshooting Inconsistent MIC Assay Results
Inconsistent MIC values for this compound can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to troubleshooting and optimizing your assay for more consistent outcomes.
Issue 1: High variability in MIC values between replicates.
-
Potential Cause: Inaccurate pipetting or improper mixing of reagents.
-
Troubleshooting Steps:
-
Ensure pipettes are properly calibrated and use fresh, sterile tips for each dilution and transfer.
-
When preparing serial dilutions of this compound in the microtiter plate, mix thoroughly by pipetting up and down several times in each well before transferring to the next.
-
Ensure the bacterial inoculum is homogeneously suspended before dispensing into the wells.
-
Issue 2: MIC values for Quality Control (QC) strains are out of the expected range.
-
Potential Cause: Issues with the QC strain, assay reagents, or incubation conditions.
-
Troubleshooting Steps:
-
Verify QC Strain: Confirm the identity and purity of the QC strain (e.g., Staphylococcus aureus ATCC 29213) by streaking on an appropriate agar plate.
-
Check Media: Ensure the cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared correctly and the pH is within the recommended range.
-
Review Incubation: Verify that the incubation temperature and duration are as specified in the protocol (typically 35°C ± 2°C for 16-20 hours for non-fastidious bacteria).
-
This compound Stock Solution: Prepare a fresh stock solution of this compound to rule out degradation or contamination of the previous stock.
-
Issue 3: "Skipped wells" or unexpected growth patterns are observed.
-
Potential Cause: Contamination, pipetting errors, or issues with the bacterial inoculum.
-
Troubleshooting Steps:
-
Aseptic Technique: Review and ensure strict aseptic technique is maintained throughout the entire procedure to prevent contamination.
-
Inoculum Preparation: Double-check the standardization of the bacterial inoculum to a 0.5 McFarland standard to ensure the correct final concentration in the wells.
-
Well Inspection: Carefully inspect the wells for any anomalies before and after inoculation.
-
Data Presentation
Table 1: In Vitro Activity of this compound against Selected Gram-Positive Pathogens
| Organism (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | ≤0.03 | 0.03 | ≤0.03-0.25 |
| Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.03 | 0.03-0.12 |
| Coagulase-negative staphylococci | 0.03 | 0.25 | ≤0.03->16 |
| Streptococcus pyogenes | ≤0.03 | 0.03 | ≤0.03-0.06 |
| Streptococcus agalactiae | 0.06 | 0.06 | ≤0.03-0.12 |
Data sourced from JMI Laboratories.[3]
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from the CLSI guidelines for broth microdilution susceptibility testing.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum dilution
-
Calibrated pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
On the day of the assay, prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a concentration of 1280 µg/mL.[4]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add an additional 50 µL of the this compound stock solution to the first column of wells, resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 50 µL from the last column of dilutions.
-
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Within 15 minutes of standardization, inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
-
Incubation:
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. Total synthesis of structurally-diverse pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
BC-7013 Technical Support Center: Troubleshooting Degradation and Stability
This technical support center provides guidance to researchers, scientists, and drug development professionals on the potential degradation and storage stability issues related to the pleuromutilin antibiotic, BC-7013. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the potency of my this compound sample over time. What are the potential causes?
A decrease in potency is likely due to chemical degradation. Pleurou mutilin antibiotics, including this compound, can be susceptible to several degradation pathways, including hydrolysis and oxidation. The specific degradation rate is influenced by storage conditions such as temperature, humidity, and light exposure.[1][2] To minimize degradation, it is crucial to adhere to the recommended storage conditions.
Q2: What are the visible signs of this compound degradation?
Degradation of a drug substance may not always be visible. However, you should be cautious if you observe any of the following changes in your this compound sample:
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Color Change: A change from a white or off-white powder to a yellowish or brownish hue can indicate degradation.
-
Change in Physical State: Clumping or the appearance of an oily substance in a powdered sample can be a sign of instability.
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Odor: Any unusual odor may suggest chemical decomposition.
Any physical change should be investigated further by analytical methods to confirm degradation.
Q3: How should I properly store my this compound samples to ensure stability?
To maintain the stability of this compound, it is recommended to store it as a dry powder in a tightly sealed container at -20°C, protected from light and moisture.[3] For solutions, it is advisable to prepare them fresh. If storage of a stock solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for short periods.
Q4: My experimental results are inconsistent. Could this be related to this compound stability?
Yes, inconsistent results can be a symptom of sample degradation. If the potency of your this compound sample is not consistent, it will lead to variability in your experimental outcomes. It is recommended to perform a quick purity check of your sample using a validated analytical method, such as HPLC, before use in critical experiments.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to this compound stability.
Table 1: Troubleshooting Common Stability Issues for this compound
| Observed Issue | Potential Cause | Recommended Action |
| Reduced biological activity in assays | Degradation of this compound leading to lower active concentration. | 1. Verify the storage conditions of your this compound stock. 2. Perform a purity analysis (e.g., HPLC) to determine the actual concentration of the active compound. 3. Prepare fresh solutions from a new, unopened vial of this compound. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Elucidate the structure of the degradation products using techniques like LC-MS/MS. |
| Inconsistent results between experimental batches | Variability in the stability of different batches of this compound or inconsistent handling. | 1. Standardize the protocol for solution preparation and storage. 2. Qualify each new batch of this compound for purity and potency before use. |
| Physical changes in the solid sample (e.g., color, texture) | Significant degradation due to improper storage or exposure to harsh conditions. | 1. Discard the sample. 2. Review storage and handling procedures to prevent future occurrences. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. This is a crucial step in developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (or as determined by UV scan of this compound)
-
Injection Volume: 10 µL
Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, impurities, and excipients. This is achieved by analyzing the samples from the forced degradation study.
-
Linearity: Analyze a series of solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.
Visualizations
The following diagrams illustrate key concepts related to this compound degradation and stability testing.
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting stability-related issues with this compound.
References
Technical Support Center: Improving Topical Delivery of BC-7013
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of the topical antibiotic, BC-7013.
Troubleshooting Guide
This guide is designed to help you navigate and resolve specific issues that may arise during the development of topical this compound formulations.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Drug Loading/Solubility | This compound, like other pleuromutilins, is lipophilic and may have poor solubility in aqueous-based gel formulations. | - Co-solvents: Incorporate polar solvents such as propylene glycol or PEG-400 to increase the solubility of this compound in the formulation.[1] - pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the formulation may enhance its solubility. - Surfactants: Use non-ionic surfactants like Polysorbate 80 to improve the wettability and solubilization of the drug. |
| Poor Skin Permeation | The stratum corneum, the outermost layer of the skin, acts as a significant barrier to drug penetration. | - Chemical Penetration Enhancers: Include enhancers such as fatty acids (e.g., oleic acid), terpenes, or sulfoxides (e.g., DMSO) to temporarily disrupt the stratum corneum and improve drug diffusion. - Nanoformulations: Consider formulating this compound as a nanoemulsion or in lipid-based nanocarriers to enhance its penetration into the skin. |
| Physical Instability (e.g., phase separation, crystallization) | Incompatibility of formulation components, improper manufacturing processes, or storage at inappropriate temperatures. | - Formulation Optimization: Re-evaluate the excipient compatibility and concentrations. Ensure the chosen emulsifiers and stabilizers are effective. - Process Control: Tightly control critical process parameters such as temperature, mixing speed, and heating/cooling rates during manufacturing.[2] - Stability Studies: Conduct stability testing under accelerated conditions (e.g., 40°C/75% RH) to identify and address potential instability issues early.[1] |
| Inconsistent In Vitro Release/Permeation Results | Variability in experimental setup, membrane integrity, or improper execution of the protocol. | - Standardize Protocols: Strictly adhere to standardized protocols for In Vitro Release Testing (IVRT) and In Vitro Permeation Testing (IVPT). - Membrane Quality Control: Ensure the integrity of the synthetic or biological membranes used in Franz diffusion cell studies. - Control Experimental Conditions: Maintain consistent temperature, stirring speed, and sampling procedures throughout the experiment. |
| Microbial Contamination | Inadequate preservation of the formulation, especially in aqueous-based systems. | - Preservative System: Incorporate broad-spectrum preservatives like parabens (methylparaben, propylparaben) to prevent microbial growth.[1] - Good Manufacturing Practices (GMP): Follow aseptic techniques during formulation preparation to minimize the risk of contamination. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider for topical formulation?
While specific data for this compound is proprietary, pleuromutilin antibiotics are generally characterized by their lipophilic nature and poor water solubility. This suggests that this compound likely has a high log P value, making it a suitable candidate for topical delivery but also presenting challenges in achieving adequate solubility and skin penetration.
2. How can I improve the solubility of this compound in a hydrogel formulation?
To enhance the solubility of a lipophilic drug like this compound in a hydrogel, you can employ several strategies:
-
Utilize Co-solvents: Incorporating solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can significantly increase the solubility of poorly soluble drugs.
-
Employ Surfactants: Non-ionic surfactants such as polysorbates and cremophors can form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous phase.
-
pH Modification: Depending on the pKa of this compound, adjusting the pH of the gel can ionize the molecule, thereby increasing its aqueous solubility.
3. What are the most effective penetration enhancers for a molecule like this compound?
The choice of penetration enhancer depends on the specific formulation. However, for lipophilic drugs like this compound, the following have shown efficacy:
-
Fatty Acids: Oleic acid is a commonly used fatty acid that disrupts the lipid structure of the stratum corneum.
-
Terpenes: Menthol and limonene are examples of terpenes that can enhance drug permeation.
-
Sulfoxides: Dimethyl sulfoxide (DMSO) is a potent but potentially irritating penetration enhancer.
-
Glycols: Propylene glycol not only acts as a co-solvent but also as a penetration enhancer.
4. What are the critical quality attributes (CQAs) to monitor for a topical this compound formulation?
The CQAs for a topical formulation are crucial for ensuring its safety and efficacy. Key attributes to monitor include:
-
Appearance, Color, and Odor: These sensory characteristics are important for patient acceptance.
-
pH: The pH should be within a range that is non-irritating to the skin (typically 4.5-6.5).
-
Viscosity and Rheology: These properties affect the spreadability and residence time of the formulation on the skin.[3]
-
Particle Size Distribution: For suspensions, the particle size of the API can impact dissolution and bioavailability.[4]
-
Drug Content and Uniformity: Ensures consistent dosing.
-
In Vitro Drug Release and Permeation: These are performance indicators of the drug's ability to be released from the formulation and penetrate the skin.
5. How do I perform stability testing for a topical this compound formulation?
Stability testing should be conducted according to ICH guidelines. This typically involves storing the formulation in its final packaging at various temperature and humidity conditions, including:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
At specified time points, the formulation should be tested for changes in its physical, chemical, and microbiological properties.[1]
Data Presentation: Representative Formulation Characteristics
The following tables provide representative quantitative data for topical antibiotic formulations, which can serve as a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of a Representative Topical Antibiotic Gel
| Parameter | Specification |
| Appearance | Clear, homogenous gel |
| pH | 5.5 - 6.5 |
| Viscosity (cps) | 1500 - 2000 |
| Drug Content (%) | 98.0 - 102.0 |
| Spreadability (g.cm/s) | 20 - 30 |
Data is representative and based on typical values for topical clindamycin gels.[1][5]
Table 2: In Vitro Release Profile of a Representative Topical Antibiotic Cream
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.2 ± 2.1 |
| 2 | 28.5 ± 3.5 |
| 4 | 45.8 ± 4.2 |
| 6 | 62.1 ± 5.1 |
| 8 | 75.3 ± 4.8 |
| 12 | 88.9 ± 5.5 |
| 24 | 99.1 ± 4.9 |
Data is representative and based on typical values for topical mupirocin creams.[6]
Table 3: Particle Size Analysis of a Representative Topical Antibiotic Suspension
| Parameter | Result |
| D10 (µm) | 2.5 ± 0.3 |
| D50 (µm) | 8.1 ± 0.7 |
| D90 (µm) | 15.6 ± 1.2 |
| Span | 1.62 |
Data is representative and based on typical values for topical antibiotic suspensions.
Experimental Protocols
1. In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol is used to assess the rate at which this compound is released from the topical formulation.
-
Apparatus: Franz diffusion cell system.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).
-
Receptor Medium: A buffered solution (e.g., phosphate-buffered saline, pH 7.4) in which this compound is soluble, often containing a co-solvent like ethanol to maintain sink conditions.
-
Procedure:
-
Assemble the Franz diffusion cells, ensuring the membrane is properly mounted between the donor and receptor chambers.
-
Fill the receptor chamber with degassed receptor medium and maintain the temperature at 32°C ± 1°C.
-
Apply a known quantity of the this compound formulation to the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released per unit area over time.
-
2. In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol evaluates the permeation of this compound through a skin model.
-
Apparatus: Franz diffusion cell system.
-
Membrane: Excised human or animal skin (e.g., porcine ear skin).
-
Receptor Medium: Same as for IVRT, ensuring sink conditions.
-
Procedure:
-
Prepare the skin membrane by carefully removing subcutaneous fat and hair.
-
Mount the skin in the Franz diffusion cell with the stratum corneum facing the donor chamber.
-
Equilibrate the skin with the receptor medium for a defined period.
-
Follow steps 2-7 from the IVRT protocol.
-
At the end of the experiment, dissemble the cell, and analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis) to assess drug retention.
-
Visualizations
Caption: Troubleshooting workflow for topical formulation issues.
Caption: Mechanism of chemical penetration enhancers.
References
Technical Support Center: Overcoming Limitations of In Vitro Models for Drug Testing
A Note on BC-7013: Initial query referenced this compound. It is important for researchers to note that this compound is a pleuromutilin antibiotic that inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.[1][2] It is primarily investigated for topical applications against bacterial infections.[1] The following guide will focus on the broader, more common challenge of overcoming in vitro model limitations in the context of anti-cancer drug testing, as this aligns with the core interest in advanced cell culture models and their associated challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my anti-cancer drug candidates showing high efficacy in 2D cell culture but failing in later-stage preclinical (animal) or clinical trials?
This is a common issue stemming from the inherent limitations of traditional 2D (monolayer) cell cultures. These models lack the physiological relevance of an in vivo tumor microenvironment.[3] Key differences include:
-
Lack of 3D Architecture: In 2D cultures, cells grow on a flat surface, which alters cell morphology, polarity, and cell-to-cell interactions.[3] This is not representative of how tumor cells grow in a three-dimensional space within the body.[3]
-
Unrestricted Access to Nutrients and Drugs: Cells in a monolayer have uniform and unlimited access to nutrients, oxygen, and the tested compound.[3] This does not mimic the gradients (e.g., of oxygen and nutrients) found in solid tumors, which can affect drug penetration and efficacy.
-
Absence of Extracellular Matrix (ECM): 2D cultures lack the complex ECM that provides structural support and regulates crucial cellular processes like proliferation and differentiation in vivo.[4]
-
Forced Apical-Basal Polarity: The artificial environment of a 2D culture can lead to altered signaling pathways compared to in vivo conditions.
These factors can lead to an overestimation of a drug's efficacy. Advanced 3D models can often provide a more predictive in vitro system.[5][6]
Q2: What are 3D in vitro models, and how do they address the limitations of 2D cultures?
3D in vitro models are cell culture systems designed to better mimic the in vivo environment by allowing cells to grow in three dimensions.[5][6] Common types include spheroids, organoids, and tumoroids.[6] They address the limitations of 2D cultures by:
-
Recreating Tissue-like Structures: These models allow for the formation of cell aggregates with physiological cell-cell and cell-matrix interactions.[4]
-
Mimicking Physiological Gradients: The 3D structure creates gradients of nutrients, oxygen, and drug concentration, similar to what is observed in a solid tumor.
-
Including Components of the Tumor Microenvironment (TME): More complex 3D models can be co-cultured with other cell types found in the TME, such as fibroblasts, immune cells, and endothelial cells, to better replicate the in vivo setting.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Spheroid Formation
Symptoms:
-
Cells fail to aggregate into a single spheroid.
-
Formation of multiple small, irregular aggregates.
-
Spheroids are loose and disintegrate easily.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Cell Seeding Density | Optimize the initial number of cells seeded per well. Too few cells may not aggregate, while too many can lead to irregularly shaped spheroids. Start with a titration of cell numbers (e.g., 1,000, 2,500, 5,000, 10,000 cells/well) to find the optimal density for your cell line. |
| Inappropriate Culture Plate/Method | Use ultra-low attachment (ULA) plates or the hanging drop method to promote spheroid formation.[7] Ensure the surface of the ULA plates is not scratched or damaged. |
| Cell Line Characteristics | Not all cell lines readily form spheroids.[8] Some may require the addition of extracellular matrix components (e.g., Matrigel) or specific supplements to the culture medium to facilitate aggregation. |
| Low Cell Viability | Ensure high cell viability (>90%) before seeding.[4] Low viability can be due to over-trypsinization or other suboptimal cell handling practices. |
Issue 2: High Variability in Drug Efficacy Readouts in 3D Models
Symptoms:
-
Large error bars in dose-response curves.
-
Inconsistent IC50 values between replicate experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Spheroid Size | Variability in spheroid size can lead to differences in drug penetration and cell viability readouts.[9] Strive for uniform spheroid size by optimizing the cell seeding density and ensuring a homogenous cell suspension at the time of seeding.[4] |
| Insufficient Drug Incubation Time | Drugs may take longer to penetrate the core of a 3D spheroid compared to a 2D monolayer. Extend the drug incubation time (e.g., from 48 hours to 72 or 96 hours) to allow for adequate diffusion. |
| Inappropriate Viability Assay | Standard viability assays like MTT may not be suitable for 3D models due to poor reagent penetration. Use assays specifically designed for 3D cultures, such as CellTiter-Glo® 3D, which lyses the cells to release ATP for measurement.[10] |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of a plate can alter drug concentrations. Avoid using the outer wells of the plate for experiments, or ensure proper humidification in the incubator. |
Quantitative Data Summary
The choice of in vitro model can significantly impact the measured efficacy of a drug. The following table presents representative data on the half-maximal inhibitory concentration (IC50) of a generic anti-cancer drug ("Drug X") in different cell culture models.
| Cell Line | 2D Monolayer IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) |
| MCF-7 | 5.2 | 25.8 | 5.0x |
| A549 | 8.1 | 42.3 | 5.2x |
| HT-29 | 12.5 | 75.1 | 6.0x |
Note: Data is illustrative and intended for comparative purposes only.
The increased IC50 values in the 3D spheroid models suggest a higher resistance to "Drug X" compared to the 2D monolayer cultures, a phenomenon often observed in preclinical studies.[9] This highlights the importance of using more physiologically relevant models for drug screening.
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
Objective: To generate cancer cell spheroids of a uniform size for use in drug screening assays.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Methodology:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash the cells with PBS, then add trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability. Ensure viability is >90%.
-
Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10^4 cells/mL for seeding 2,500 cells in 100 µL).
-
Carefully pipette 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours, depending on the cell line.
Protocol 2: 3D Spheroid Viability Assay (using a luminescent ATP-based assay)
Objective: To determine the viability of cells within 3D spheroids after treatment with a drug candidate.
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
Drug candidate stock solution
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Multi-well plate luminometer
Methodology:
-
Prepare serial dilutions of the drug candidate in complete culture medium.
-
Carefully remove a portion of the existing medium from the wells containing the spheroids and add the drug dilutions. Include vehicle-only controls.
-
Return the plate to the incubator for the desired treatment period (e.g., 72 hours).
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically in a 1:1 volume ratio with the culture medium).
-
Place the plate on an orbital shaker for 5-10 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for comparing drug efficacy in 2D vs. 3D in vitro models.
Caption: Simplified MAPK/ERK signaling pathway, a common target for anti-cancer drugs.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The Evolution of Anticancer 3D In Vitro Models: The Potential Role of Machine Learning and AI in the Next Generation of Animal-Free Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolutionizing Cancer Research with 3D Models and AI – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]
- 7. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
Identifying and minimizing experimental variability with BC-7013
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals identify and minimize experimental variability when working with BC-7013.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic pleuromutilin derivative antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit.[2] This binding action prevents the correct positioning of transfer RNA (tRNA), thereby inhibiting the formation of peptide bonds.[2]
Q2: What is the spectrum of activity for this compound?
This compound demonstrates potent activity against a range of Gram-positive bacteria.[1][2] This includes methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA, MRSA), coagulase-negative staphylococci (CoNS), and beta-hemolytic streptococci.[1] It has also shown potent activity against Clostridium difficile.[2]
Q3: What makes this compound distinct from other antibiotics?
As a pleuromutilin, this compound has a unique mechanism of action and binding site on the bacterial ribosome.[2] This uniqueness suggests a low probability of cross-resistance with other classes of antibiotics that also inhibit protein synthesis.[2]
Q4: Is this compound active against Gram-negative bacteria?
The pleuromutilin class generally has accessibility to both Gram-positive and Gram-negative ribosomes, suggesting potential for broad-spectrum activity. However, the primary reported activity for this compound is against Gram-positive organisms.[1][2]
Troubleshooting Guide
This guide addresses potential sources of variability in in vitro antimicrobial susceptibility testing (AST) experiments involving this compound.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
-
Question: My MIC values for quality control strains are consistently higher than the published ranges. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy:
-
Inoculum Preparation: Ensure the bacterial inoculum is prepared to the correct density (e.g., 0.5 McFarland standard). An overly dense inoculum can lead to apparently higher MICs.
-
Compound Potency: Verify the purity and potency of your this compound stock. Improper storage or handling can lead to degradation.
-
Media and Supplements: For testing streptococci, ensure your Mueller-Hinton broth is supplemented with 2-5% lysed horse blood as per CLSI guidelines.[1] The absence or incorrect concentration of supplements can affect bacterial growth and compound activity.
-
Incubation Conditions: Check that incubators are maintaining the correct temperature and atmospheric conditions for the specific bacterial strain being tested.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: I am observing significant variability in my MIC results across replicate plates. How can I improve consistency?
-
Answer: Inconsistent replicates often point to issues in experimental setup and execution:
-
Pipetting Accuracy: Inaccurate serial dilutions of this compound or inconsistent inoculum volumes can introduce significant error. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Homogeneity of Solutions: Ensure your this compound stock solution is fully dissolved and that the bacterial inoculum is well-mixed before dispensing into microplates.
-
Edge Effects: The outer wells of microplates are prone to evaporation, which can concentrate both the compound and the media, affecting bacterial growth. If you suspect this is an issue, avoid using the outermost wells for experimental samples.
-
Issue 3: No bacterial growth in control wells.
-
Question: I am not observing any bacterial growth in my positive control wells (no antibiotic). What went wrong?
-
Answer: Lack of growth in control wells indicates a fundamental problem with the bacteria or the growth conditions:
-
Bacterial Viability: The bacterial stock culture may not be viable. Streak the culture on an appropriate agar plate to confirm viability and purity before starting a liquid culture for your MIC assay.
-
Growth Medium: The Mueller-Hinton broth or other growth medium may be expired or improperly prepared.
-
Incubation Time: Ensure you are incubating for the appropriate duration as specified by standardized protocols (e.g., CLSI guidelines).
-
Data and Protocols
Antimicrobial Activity of this compound
The following table summarizes the in vitro activity of this compound against various Gram-positive bacterial species. Data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90).
| Organism | Number of Isolates | MIC90 (µg/mL) |
| Staphylococcus aureus (All) | - | ≤0.03 |
| Methicillin-Resistant S. aureus (MRSA) | 102 | 0.03 |
| Community-Acquired MRSA (CA-MRSA) | 50 | 0.03 |
| Coagulase-Negative Staphylococci (CoNS) | - | 0.03-0.25 |
| Beta-hemolytic streptococci (Group A) | 50 | 0.03 |
| Beta-hemolytic streptococci (Group B) | 50 | 0.06 |
| Streptococcus pneumoniae (Penicillin-Resistant) | - | 0.06 |
Data sourced from JMI Laboratories presentation on the in vitro antibacterial spectrum of this compound.[1]
Standard Protocol: Broth Microdilution MIC Assay
This protocol is a generalized procedure based on CLSI guidelines for determining the MIC of this compound.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from an agar plate.
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension into CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits protein synthesis by binding to the bacterial 50S ribosome.
General Experimental Workflow for MIC Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Troubleshooting Decision Tree for Inconsistent MIC Results
Caption: Decision tree for troubleshooting common MIC assay issues.
References
Cross-resistance issues with BC-7013 and other antibiotics
This technical support guide provides troubleshooting information and frequently asked questions regarding cross-resistance issues observed with the investigational antibiotic, BC-7013.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing decreased susceptibility to this compound in bacterial strains known to be resistant to other antibiotics. What is the potential mechanism for this cross-resistance?
A1: Cross-resistance to this compound can arise from several mechanisms, often overlapping with resistance pathways for other antibiotic classes. The primary drivers of cross-resistance are typically enzymatic degradation, target site modification, or active efflux of the drug from the bacterial cell. It is crucial to first identify the genetic basis of resistance in your strains to understand the specific mechanism at play.
Q2: How can we experimentally determine if efflux pumps are responsible for cross-resistance to this compound in our resistant strains?
A2: A common method to investigate the role of efflux pumps is to perform minimum inhibitory concentration (MIC) assays with and without an efflux pump inhibitor (EPI). A significant reduction in the MIC of this compound in the presence of an EPI would suggest that efflux is a primary mechanism of resistance.
Experimental Protocols
Protocol 1: Determining MIC with and without an Efflux Pump Inhibitor
This protocol outlines the procedure to assess the contribution of efflux pumps to this compound resistance.
Materials:
-
This compound
-
Resistant bacterial strain(s) of interest
-
Susceptible control strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Prepare Antibiotic Dilutions: Create a serial dilution of this compound in CAMHB in a 96-well plate.
-
Prepare EPI Plates: In a separate 96-well plate, prepare the same serial dilution of this compound, but also add the EPI to each well at a fixed, sub-inhibitory concentration.
-
Inoculate Plates: Add the prepared bacterial inoculum to all wells of both the this compound-only plate and the this compound + EPI plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth. Compare the MIC values obtained in the presence and absence of the EPI. A four-fold or greater decrease in MIC in the presence of the EPI is considered significant.
Data Presentation
Table 1: Example MIC Data for this compound Against E. coli Strains
| Strain ID | Known Resistance Profile | This compound MIC (µg/mL) | This compound MIC + EPI (µg/mL) | Fold Change in MIC |
| WT | Wild-Type | 2 | 2 | 1 |
| R-1 | Tetracycline-resistant (TetA efflux) | 32 | 4 | 8 |
| R-2 | Fluoroquinolone-resistant (GyrA mutation) | 4 | 4 | 1 |
Visualizations
Caption: Workflow for determining efflux pump involvement in this compound resistance.
Caption: Mechanism of efflux-mediated resistance to this compound and its inhibition.
Enhancing the efficacy of BC-7013 against bacterial biofilms
Welcome to the technical support center for BC-7013, a novel quorum sensing (QS) inhibitor designed to enhance the efficacy of treatments against bacterial biofilms. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist for the LasR and RhlR transcriptional regulators in Pseudomonas aeruginosa. By binding to these receptors, it prevents the binding of their native autoinducers (3-oxo-C12-HSL and C4-HSL, respectively). This inhibition disrupts the quorum-sensing cascade, which is critical for biofilm formation, virulence factor production, and antibiotic tolerance.
Q2: Which bacterial species is this compound most effective against?
A2: this compound is specifically designed and optimized for activity against Pseudomonas aeruginosa. Its efficacy against other species, particularly those with different quorum sensing systems (e.g., Staphylococcus aureus), is expected to be limited. Preliminary data on its activity spectrum is summarized below.
Q3: How should this compound be prepared and stored?
A3: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 296.5 µL of dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 12 months. Protect from light.
Q4: Is this compound cytotoxic to mammalian cells at its effective concentrations?
A4: Cytotoxicity assays on standard cell lines (e.g., HeLa, HEK293) have shown that this compound exhibits low cytotoxicity at concentrations effective against biofilms. The concentration causing 50% cell death (CC50) is typically >100 µM, well above the effective anti-biofilm concentration. However, it is recommended that researchers perform their own cytotoxicity assays using their specific cell line and experimental conditions.
Troubleshooting Guide
Q5: I am not observing any significant reduction in biofilm mass after treatment with this compound. What could be the issue?
A5: This is a common issue that can stem from several factors. Follow this troubleshooting workflow:
Validation & Comparative
In Vitro Potency Showdown: BC-7013 Demonstrates Superior Activity Over Retapamulin Against Key Skin Pathogens
For Immediate Release
In the ongoing search for more effective treatments for bacterial skin infections, a head-to-head in vitro comparison reveals that the novel pleuromutilin derivative, BC-7013, exhibits significantly greater potency than the established topical antibiotic, retapamulin. This heightened activity against key Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), positions this compound as a promising candidate for the topical treatment of uncomplicated skin and skin structure infections (uSSSI).
Both this compound and retapamulin belong to the pleuromutilin class of antibiotics, which act by inhibiting bacterial protein synthesis through a unique mechanism involving binding to the 50S ribosomal subunit.[1][2] This distinct mode of action confers a low probability of cross-resistance with other antibiotic classes.[1][3] While retapamulin is an approved and effective treatment for impetigo, the emergence of antibiotic resistance necessitates the development of new, more potent agents.
Quantitative Comparison of In Vitro Activity
A study directly comparing the two compounds demonstrated that this compound was significantly more potent than retapamulin against S. aureus.[4] The in vitro activity of both compounds has been evaluated against a range of clinical isolates, with Minimum Inhibitory Concentration (MIC) values providing a quantitative measure of their potency. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
The following tables summarize the comparative in vitro activity of this compound and retapamulin against the primary causative agents of skin infections, Staphylococcus aureus and Streptococcus pyogenes.
Table 1: In Vitro Activity against Staphylococcus aureus
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | - | - | 0.03[4] |
| Retapamulin | 0.03 - 0.25[5][6] | - | 0.12 - 0.25[7][8] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: In Vitro Activity against Streptococcus pyogenes
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | - | - | 0.03[4] |
| Retapamulin | 0.008 - 0.03[5] | - | 0.03 - 0.06[7] |
The data clearly indicates that a lower concentration of this compound is required to inhibit the growth of 90% of S. aureus isolates compared to retapamulin. For S. pyogenes, both compounds demonstrate potent activity, with this compound showing an MIC₉₀ at the lower end of the range reported for retapamulin.
Experimental Protocols
The in vitro activity data cited in this guide was primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing Protocol (CLSI Guideline)
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The procedure, following CLSI guidelines, involves the following key steps:
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antimicrobial agents (this compound and retapamulin) are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation of Microdilution Trays: Standard microdilution trays containing the serially diluted antimicrobial agents are inoculated with the prepared bacterial suspension.
-
Incubation: The inoculated trays are incubated at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: Following incubation, the trays are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Comparison
To illustrate the workflow of this in vitro comparison, the following diagram outlines the key stages of the experimental process.
Caption: Workflow for in vitro comparison of this compound and retapamulin.
The unique mechanism of action of pleuromutilins is centered on their ability to bind to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis.
Caption: Mechanism of action for pleuromutilin antibiotics.
Conclusion
The available in vitro data strongly suggests that this compound possesses superior antibacterial activity against Staphylococcus aureus compared to retapamulin. This enhanced potency, coupled with the favorable characteristics of the pleuromutilin class, underscores the potential of this compound as a valuable new topical agent in the fight against common skin infections, particularly in an era of increasing antibiotic resistance. Further clinical evaluation is warranted to confirm these promising in vitro findings.
References
- 1. In Vitro Activities of Retapamulin and 16 Other Antimicrobial Agents against Recently Obtained Streptococcus pyogenes Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. jmilabs.com [jmilabs.com]
- 5. Activity of retapamulin against Streptococcus pyogenes and Staphylococcus aureus evaluated by agar dilution, microdilution, E-test, and disk diffusion methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of Retapamulin against Streptococcus pyogenes and Staphylococcus aureus Evaluated by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical retapamulin in the management of infected traumatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Comparative Efficacy of BC-7013 and Fusidic Acid Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BC-7013 and fusidic acid against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice. The information presented herein is intended for researchers, scientists, and professionals involved in the development of new antimicrobial agents.
Executive Summary
This compound, a novel pleuromutilin derivative, demonstrates superior in vitro potency against MRSA compared to the established antibiotic, fusidic acid. While both agents target bacterial protein synthesis, they do so via distinct mechanisms, which may have implications for resistance development. This guide summarizes the available quantitative data, details the experimental protocols for assessing efficacy, and provides visual representations of their mechanisms of action and the experimental workflow.
Data Presentation: In Vitro Efficacy Against MRSA
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and fusidic acid against MRSA isolates, providing a quantitative comparison of their potencies.
| Compound | Organism | MIC90 (µg/mL) |
| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.03[1] |
| Fusidic Acid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.12[2] |
MIC90: The minimum concentration of the drug that inhibits the growth of 90% of the tested strains.
Mechanisms of Action
This compound and fusidic acid both inhibit bacterial protein synthesis, a crucial process for bacterial survival. However, they target different components of the ribosomal machinery.
This compound: As a pleuromutilin derivative, this compound binds to the peptidyl transferase center on the 50S subunit of the bacterial ribosome.[1][3][4][5] This interaction prevents the correct positioning of tRNA molecules, thereby inhibiting the formation of peptide bonds and halting protein synthesis.[1]
Fusidic Acid: This steroidal antibiotic targets the elongation factor G (EF-G) on the ribosome.[6][7][8] By binding to the EF-G-ribosome complex, fusidic acid stalls the translocation step of protein synthesis, effectively preventing the ribosome from moving along the mRNA and continuing protein elongation.[6][7]
Experimental Protocols
The in vitro efficacy data presented in this guide was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.
Methodology:
-
Inoculum Preparation: A standardized suspension of the MRSA isolate is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Antimicrobial Dilution: Serial twofold dilutions of the antimicrobial agents (this compound and fusidic acid) are prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Mechanisms of Action
Caption: Mechanisms of action for this compound and Fusidic Acid.
Discussion and Conclusion
The in vitro data clearly indicates that this compound has a significantly lower MIC90 against MRSA compared to fusidic acid, suggesting higher potency. The distinct mechanisms of action of these two compounds are also noteworthy. The novel mechanism of pleuromutilins like this compound may offer an advantage in overcoming existing resistance to other classes of protein synthesis inhibitors.
It is important to note that fusidic acid has been associated with the development of resistance, and its use as a monotherapy is often discouraged.[7][9] Further studies are warranted to evaluate the potential for resistance development to this compound.
References
- 1. jmilabs.com [jmilabs.com]
- 2. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. A novel pleuromutilin antibacterial compound, its binding mode and selectivity mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. What is Fusidic acid used for? [synapse.patsnap.com]
- 9. Fusidic acid in the treatment of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
BC-7013: A Potent Novel Topical Antibiotic Against Diverse Clinical Isolates
A comprehensive comparison of the in vitro activity of BC-7013, a next-generation pleuromutilin antibiotic, against a broad spectrum of clinically relevant bacteria, including drug-resistant strains. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance benchmarked against established topical antimicrobial agents.
This compound is a novel, semi-synthetic pleuromutilin derivative developed by Nabriva Therapeutics for the topical treatment of uncomplicated skin and skin structure infections (uSSSI).[1] Its unique mechanism of action, potent antimicrobial activity, and low propensity for resistance development position it as a promising candidate in the fight against challenging bacterial infections.[2]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other pleuromutilin antibiotics, targets and inhibits bacterial protein synthesis, a fundamental process for bacterial survival. It achieves this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This binding action prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and ultimately halting protein production.[1] This targeted mechanism is distinct from many other antibiotic classes, which contributes to its low potential for cross-resistance.[2]
Comparative In Vitro Activity
Extensive in vitro studies have demonstrated the potent activity of this compound against a wide array of Gram-positive clinical isolates, including those resistant to other classes of antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) values of this compound in comparison to other commonly used topical antibiotics.
Table 1: In Vitro Activity of this compound and Comparators Against Staphylococcus aureus Clinical Isolates
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | This compound | ≤0.008 - 0.06 | 0.015 | 0.03 |
| Retapamulin | 0.03 - 0.25 | 0.06 | 0.12 | |
| Fusidic Acid | ≤0.06 - >128 | 0.12 | 0.25 | |
| Mupirocin | 0.06 - >1024 | 0.12 | 0.25 | |
| Methicillin-Resistant S. aureus (MRSA) | This compound | ≤0.008 - 0.12 | 0.015 | 0.03 |
| Retapamulin | 0.03 - 0.25 | 0.12 | 0.12 | |
| Fusidic Acid | ≤0.06 - >128 | 0.12 | >128 | |
| Mupirocin | 0.06 - >1024 | 0.25 | >1024 | |
| Mupirocin-Resistant S. aureus | This compound | ≤0.015 - 0.06 | 0.03 | 0.06 |
| Retapamulin | ≤0.03 - 0.25 | 0.06 | 0.12 | |
| Fusidic Acid | 0.12 - >128 | 0.25 | >128 | |
| Community-Acquired MRSA (CA-MRSA) | This compound | ≤0.008 - 0.03 | 0.015 | 0.03 |
| Retapamulin | 0.06 - 0.12 | 0.06 | 0.12 |
Data compiled from studies conducted by JMI Laboratories and other publications.[3][4]
Table 2: In Vitro Activity of this compound and Comparators Against Streptococcal Clinical Isolates
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pyogenes | This compound | ≤0.008 - 0.06 | 0.015 | 0.03 |
| Retapamulin | ≤0.008 - 0.06 | 0.015 | 0.03 | |
| Fusidic Acid | 0.25 - 16 | 4 | 8 | |
| Mupirocin | ≤0.06 - 4 | 0.12 | 0.25 | |
| Streptococcus agalactiae | This compound | ≤0.008 - 0.12 | 0.03 | 0.06 |
| Retapamulin | ≤0.008 - 0.12 | 0.03 | 0.06 | |
| Fusidic Acid | 0.5 - 16 | 4 | 8 | |
| Mupirocin | ≤0.06 - 2 | 0.12 | 0.5 |
Data compiled from studies conducted by JMI Laboratories and other publications.[3][5]
Experimental Protocols
The in vitro activity data presented in this guide was primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Susceptibility Testing (CLSI M07-A10)
This method involves preparing serial twofold dilutions of the antimicrobial agents in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Conclusion
The available in vitro data strongly support the potent antimicrobial activity of this compound against a diverse range of clinically significant Gram-positive bacteria, including strains resistant to currently available topical antibiotics. Its high potency, demonstrated by low MIC values, and its novel mechanism of action make it a compelling candidate for further clinical development for the treatment of uncomplicated skin and skin structure infections. The data presented in this guide provide a valuable resource for researchers and clinicians in evaluating the potential of this compound as a new therapeutic option.
References
- 1. jmilabs.com [jmilabs.com]
- 2. Activity of retapamulin against Streptococcus pyogenes and Staphylococcus aureus evaluated by agar dilution, microdilution, E-test, and disk diffusion methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of Retapamulin against Streptococcus pyogenes and Staphylococcus aureus Evaluated by Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Retapamulin against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial findings for fusidic acid tested against contemporary (2008-2009) gram-positive organisms collected in the United States. | Read by QxMD [read.qxmd.com]
Head-to-Head Comparative Analysis of BC-7013 with Other Topical Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BC-7013, a novel pleuromutilin-derived topical antibiotic, with other established topical antibacterial agents. The data presented is based on available in-vitro studies to facilitate an objective evaluation of its performance and potential.
Executive Summary
This compound is a semi-synthetic pleuromutilin antibiotic currently in early-stage clinical development for the topical treatment of uncomplicated skin and skin structure infections (uSSSI).[1] Pleuromutilins represent a distinct class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism that confers a low probability of cross-resistance with other antibiotic classes.[2] In-vitro evidence suggests that this compound exhibits potent activity against a range of Gram-positive pathogens, including strains resistant to other commercially available topical antibiotics.
Mechanism of Action: Pleuromutilin Antibiotics
Pleuromutilin antibiotics, including this compound, exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, preventing the correct positioning of transfer RNA (tRNA) and thereby inhibiting the formation of peptide bonds. This unique binding site and mechanism of action differentiate them from many other classes of ribosome-targeting antibiotics.
Caption: Mechanism of action of this compound.
In-Vitro Comparative Data
An in-vitro study conducted by JMI Laboratories evaluated the antibacterial spectrum of this compound against a panel of 1,063 recent clinical isolates and compared its activity with other topical antibiotics. The results, summarized below, demonstrate the potent activity of this compound against key Gram-positive pathogens responsible for skin and soft tissue infections.
| Organism (No. Tested) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (550) | This compound | 0.03 | 0.03 | ≤0.015 - 0.12 |
| Retapamulin | 0.06 | 0.12 | ≤0.03 - >4 | |
| Mupirocin | 0.12 | >128 | ≤0.06 - >128 | |
| Fusidic Acid | 0.06 | 0.12 | ≤0.03 - >128 | |
| Bacitracin | 2 | 4 | 0.25 - >16 | |
| Methicillin-resistant S. aureus (MRSA) (275) | This compound | 0.03 | 0.03 | ≤0.015 - 0.12 |
| Retapamulin | 0.06 | 0.12 | ≤0.03 - 2 | |
| Mupirocin | >128 | >128 | ≤0.06 - >128 | |
| Fusidic Acid | 0.06 | 0.12 | ≤0.03 - >128 | |
| Bacitracin | 2 | 4 | 0.5 - >16 | |
| Streptococcus pyogenes (100) | This compound | 0.015 | 0.03 | ≤0.008 - 0.06 |
| Retapamulin | 0.03 | 0.03 | ≤0.008 - 0.06 | |
| Mupirocin | 0.12 | 0.25 | ≤0.03 - 0.5 | |
| Fusidic Acid | 4 | 8 | 0.25 - 16 | |
| Bacitracin | 0.25 | 0.5 | 0.06 - 1 | |
| Streptococcus agalactiae (100) | This compound | 0.03 | 0.06 | ≤0.008 - 0.12 |
| Retapamulin | 0.015 | 0.03 | ≤0.008 - 0.06 | |
| Mupirocin | 0.5 | 1 | 0.06 - 4 | |
| Fusidic Acid | 4 | 8 | 1 - 16 | |
| Bacitracin | 1 | 2 | 0.12 - 4 |
Data sourced from JMI Laboratories poster presentation (ICAAC 2009).[2]
Experimental Protocols
The in-vitro susceptibility testing for this compound and comparator agents was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Bacterial Strains: A total of 1,063 clinical isolates were tested, collected from medical centers in the USA and Europe between 2006 and 2007. The collection included strains of Staphylococcus aureus (including methicillin-resistant strains), coagulase-negative staphylococci, and various streptococcal species.
Susceptibility Testing:
-
Method: Broth microdilution method as recommended by the CLSI.
-
Medium: Cation-adjusted Mueller-Hinton broth.
-
Inoculum: Standardized bacterial suspension.
-
Incubation: 20-24 hours at 35°C.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism. MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of the isolates were inhibited, respectively, were then calculated.
References
BC-7013 vs. Mupirocin: A Comparative Analysis in the Context of Skin Infection Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pleuromutilin antibiotic BC-7013 and the established topical antibiotic mupirocin, focusing on their performance in the context of skin infection models. This analysis is based on available preclinical and clinical data.
Currently, no head-to-head studies directly comparing the efficacy of this compound and mupirocin in skin infection models have been published. However, by examining the individual data for each compound, we can draw inferences about their potential relative performance.
Performance Data
In Vitro Antibacterial Activity
The in vitro activity of an antibiotic is a key indicator of its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial pathogens commonly associated with skin and soft tissue infections.[1] For comparison, mupirocin is known to be effective against staphylococci and most streptococci.[2]
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Organism (n) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| S. aureus (488) | This compound | 0.03 | 0.03 | ≤0.015 - 0.12 |
| Methicillin-susceptible (259) | This compound | 0.03 | 0.03 | ≤0.015 - 0.06 |
| Methicillin-resistant (229) | This compound | 0.03 | 0.03 | ≤0.015 - 0.12 |
Table 2: In Vitro Activity of this compound against Coagulase-Negative Staphylococci
| Organism (n) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| S. epidermidis (50) | This compound | 0.03 | 0.06 | ≤0.015 - 0.25 |
| S. haemolyticus (25) | This compound | 0.06 | 0.12 | 0.03 - 0.25 |
| S. saprophyticus (25) | This compound | 0.12 | 0.25 | 0.06 - 0.25 |
Table 3: In Vitro Activity of this compound against Streptococci
| Organism (n) | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) |
| S. pyogenes (50) | This compound | 0.03 | 0.03 | ≤0.015 - 0.06 |
| S. agalactiae (50) | This compound | 0.03 | 0.06 | ≤0.015 - 0.12 |
| S. pneumoniae (100) | This compound | 0.03 | 0.06 | ≤0.015 - 0.12 |
In Vivo Efficacy in Animal Models
While direct comparative in vivo data is unavailable, studies on a new cream formulation of mupirocin in murine and hamster models of skin infection provide a benchmark for topical antibiotic performance. In a mouse surgical wound model infected with S. aureus, mupirocin cream was shown to be as effective as or superior to other topical and oral agents.[3][4] For instance, in one study, therapy with mupirocin cream sterilized seven out of eight wounds, and was significantly more effective than oral cephalexin.[3]
This compound is a pleuromutilin derivative in early-stage clinical development for the topical treatment of uncomplicated skin and skin structure infections (uSSSI).[1][5] Another pleuromutilin, BC-3781 (lefamulin), has demonstrated clinical success rates comparable to vancomycin in a Phase II clinical trial for acute bacterial skin and skin structure infections (ABSSSI).[6][7]
Experimental Protocols
Murine Surgical Wound Infection Model (for Mupirocin)
A commonly used model to evaluate the efficacy of topical antibiotics is the murine surgical wound infection model. The following is a generalized protocol based on published studies.[3][4]
-
Animal Model: Male mice (e.g., specific pathogen-free) are used.
-
Anesthesia: Animals are anesthetized (e.g., with halothane).
-
Wounding: A surgical incision is made on the dorsal side of the mouse.
-
Infection: A standardized inoculum of a pathogenic bacterial strain (e.g., S. aureus or S. pyogenes) is applied to the wound.
-
Treatment:
-
Topical treatment (e.g., mupirocin cream) is applied at specified time points post-infection (e.g., 4 and 10 hours).
-
Oral antibiotics, if used as comparators, are administered at clinically relevant doses at specified intervals.
-
Treatments are typically continued for a set number of days (e.g., three times daily for 3 days).
-
-
Efficacy Assessment:
-
At the end of the treatment period, animals are euthanized.
-
The wounded skin is excised, homogenized, and serially diluted.
-
Bacterial load is quantified by plating the dilutions on appropriate agar media and counting the colony-forming units (CFU).
-
A significant reduction in CFU/wound compared to a vehicle control group indicates efficacy.
-
Mechanism of Action
This compound and mupirocin have distinct mechanisms of action, which is a key factor in their antimicrobial activity and potential for resistance development.
This compound: As a pleuromutilin antibiotic, this compound inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[8][9] This interaction prevents the correct positioning of tRNA, thereby inhibiting peptide bond formation.
Mupirocin: Mupirocin's mechanism involves the inhibition of isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins.[2][10][11][12] This leads to a cessation of protein and RNA synthesis in the bacterial cell.
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of action for this compound and mupirocin.
Caption: Generalized workflow for a skin infection model.
References
- 1. jmilabs.com [jmilabs.com]
- 2. Mupirocin: a topical antibiotic with a unique structure and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of a New Cream Formulation of Mupirocin: Comparison with Oral and Topical Agents in Experimental Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of a new cream formulation of mupirocin: comparison with oral and topical agents in experimental skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nabriva: Initiation of Clinical Phase I Study of Topical Antibiotic - LISAvienna - life science austria [lisavienna.at]
- 6. Phase II clinical study of BC-3781, a pleuromutilin antibiotic, in treatment of patients with acute bacterial skin and skin structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mupirocin - Wikipedia [en.wikipedia.org]
- 11. Mupirocin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Mupirocin? [synapse.patsnap.com]
Assessing the Synergistic Potential of Pleuromutilin Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, the synergistic combination of antimicrobial agents offers a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a comparative assessment of the synergistic effects of pleuromutilin antibiotics, a class of protein synthesis inhibitors, with other antimicrobials. While specific data for BC-7013 is limited in the public domain, this document leverages available research on other pleuromutilins to offer insights into their potential synergistic interactions.
This compound is a novel semi-synthetic pleuromutilin derivative that, like other members of its class, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This unique mechanism of action suggests a low probability of cross-resistance with other antibiotic classes.[1][2] The exploration of synergistic combinations with other antimicrobials is a critical step in realizing the full therapeutic potential of this promising class of antibiotics.
Quantitative Assessment of Synergistic Effects
The synergistic potential of antimicrobial combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is determined through a checkerboard assay, where various concentrations of two drugs are tested against a specific microorganism. The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The interaction is defined as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following table summarizes the in vitro synergistic, additive, and antagonistic effects observed in a study investigating the combination of the pleuromutilins valnemulin (VAL), tiamulin (TIA), and retapamulin (RET) with various antibiotics against different strains of Staphylococcus aureus.
| Pleuromutilin | Combined Antibiotic | S. aureus Strain | FICI | Interaction |
| Valnemulin | Tetracycline | ATCC 29213 | 0.375 | Synergy |
| Valnemulin | Tetracycline | ATCC 43300 | 0.5 | Synergy |
| Valnemulin | Tetracycline | Clinical Strain 1 | 0.375 | Synergy |
| Valnemulin | Tetracycline | Clinical Strain 2 | 0.5 | Synergy |
| Tiamulin | Tetracycline | ATCC 29213 | 0.5 | Synergy |
| Tiamulin | Tetracycline | ATCC 43300 | 0.75 | Additive |
| Tiamulin | Tetracycline | Clinical Strain 1 | 0.75 | Additive |
| Tiamulin | Tetracycline | Clinical Strain 2 | 0.75 | Additive |
| Retapamulin | Tetracycline | ATCC 29213 | 0.375 | Synergy |
| Retapamulin | Tetracycline | ATCC 43300 | 0.5 | Synergy |
| Retapamulin | Tetracycline | Clinical Strain 1 | 0.375 | Synergy |
| Retapamulin | Tetracycline | Clinical Strain 2 | 0.5 | Synergy |
| Valnemulin | Ciprofloxacin | All Strains | >4 | Antagonism |
| Tiamulin | Ciprofloxacin | All Strains | >4 | Antagonism |
| Retapamulin | Ciprofloxacin | All Strains | >4 | Antagonism |
| Valnemulin | Enrofloxacin | All Strains | >4 | Antagonism |
| Tiamulin | Enrofloxacin | All Strains | >4 | Antagonism |
| Retapamulin | Enrofloxacin | All Strains | >4 | Antagonism |
Data extracted from a study by Wang et al. (2017). The study investigated 13 other antibiotics, but only tetracycline showed consistent synergy, while ciprofloxacin and enrofloxacin showed antagonism.
Experimental Protocols
A detailed understanding of the methodologies used to assess synergistic effects is crucial for the interpretation and replication of findings. The two primary methods are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the FICI.
-
Preparation: A 96-well microtiter plate is prepared with serial dilutions of two antimicrobial agents. Drug A is diluted horizontally, and Drug B is diluted vertically, creating a checkerboard of concentration combinations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the test organism to grow.
-
Observation: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible growth.
-
Calculation: The FICI is calculated using the formula mentioned above to determine the nature of the interaction.
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
-
Preparation: Test tubes containing a standardized bacterial suspension are prepared with different concentrations of the antimicrobial agents, both individually and in combination.
-
Sampling: Aliquots are removed from each tube at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Plating and Incubation: The samples are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
-
Analysis: The change in bacterial count over time is plotted for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the processes involved in assessing antimicrobial synergy and the mechanism of action of pleuromutilins, the following diagrams are provided.
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
Caption: Mechanism of Action of Pleuromutilin Antibiotics.
Conclusion
The available evidence for pleuromutilin antibiotics suggests a strong potential for synergistic interactions with other antimicrobial classes, particularly tetracyclines. The unique mechanism of action of pleuromutilins, including this compound, makes them valuable candidates for combination therapies aimed at overcoming multidrug resistance. However, antagonistic effects have also been observed, highlighting the importance of empirical testing for each specific combination and target pathogen. Further research is warranted to specifically investigate the synergistic profile of this compound and to translate these in vitro findings into effective clinical applications. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future investigations.
References
A Comparative Analysis of the Resistance Profiles of BC-7013 and Lefamulin
In the landscape of rising antimicrobial resistance, the development of novel antibiotics with a low propensity for resistance is paramount. This guide provides a detailed comparative analysis of the resistance profiles of two pleuromutilin antibiotics: BC-7013, a topical agent in early clinical development, and lefamulin, an FDA-approved systemic antibiotic for community-acquired bacterial pneumonia (CABP). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Introduction to this compound and Lefamulin
This compound is a novel semi-synthetic pleuromutilin derivative being developed by Nabriva Therapeutics for the topical treatment of uncomplicated skin and skin structure infections (uSSSI).[1][2] Lefamulin (formerly BC-3781), also developed by Nabriva Therapeutics, is the first pleuromutilin antibiotic approved for systemic use in humans, available in both intravenous (IV) and oral formulations for the treatment of CABP.[3][4] Both compounds share the same core mechanism of action, inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][3] This unique mechanism of action is associated with a low probability of cross-resistance to other antimicrobial classes.[4]
Comparative In Vitro Activity
The in vitro activity of both this compound and lefamulin has been evaluated against a range of bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data for key organisms.
Table 1: In Vitro Activity of this compound Against Key Gram-Positive Pathogens [1]
| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) (303) | 0.03 | 0.03 | ≤0.008 - 0.12 |
| Methicillin-susceptible S. aureus (MSSA) (151) | 0.03 | 0.03 | ≤0.008 - 0.06 |
| Methicillin-resistant S. aureus (MRSA) (152) | 0.03 | 0.03 | 0.015 - 0.12 |
| Community-acquired MRSA (CA-MRSA) (50) | 0.03 | 0.03 | 0.015 - 0.03 |
| Coagulase-negative staphylococci (CoNS) (105) | 0.03 | 0.12 | ≤0.008 - >4 |
| Streptococcus pyogenes (50) | 0.03 | 0.03 | 0.015 - 0.03 |
| Streptococcus agalactiae (50) | 0.06 | 0.06 | 0.03 - 0.06 |
| Penicillin-resistant Streptococcus pneumoniae (50) | 0.06 | 0.06 | 0.03 - 0.12 |
Table 2: In Vitro Activity of Lefamulin Against Common Respiratory and Skin Pathogens [5][6]
| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (3923) | 0.06 | 0.12 |
| Staphylococcus aureus (2919) | 0.06 | 0.12 |
| Methicillin-resistant S. aureus (MRSA) | 0.06 | 0.12 |
| Haemophilus influenzae | 0.5 | 1 |
| Moraxella catarrhalis | 0.06 | 0.12 |
| Mycoplasma pneumoniae | 0.006 | 0.006 |
| Legionella pneumophila | 0.06 | 0.5 |
| Chlamydophila pneumoniae | 0.02 | 0.04 |
Resistance Profiles
A critical aspect of any new antibiotic is its potential for resistance development. Both this compound and lefamulin are reported to have a low propensity for the development of resistance.
Frequency of Resistance
-
This compound: For this compound, there is a stated "very low propensity for resistance development".[2] It has been shown to be fully active against isolates that are resistant to other topical agents like mupirocin.[1] However, specific quantitative data from spontaneous mutation frequency studies for this compound are not yet widely published.
Mechanisms of Resistance
The primary mechanisms of resistance to pleuromutilins, which would apply to both this compound and lefamulin, involve alterations in the drug target site or active efflux of the drug.
-
Target Site Modification: Mutations in the 23S rRNA, the binding site of pleuromutilins, can confer resistance. Additionally, mutations in ribosomal proteins L3 and L4 have been implicated in resistance.[6] The Cfr methyltransferase can also modify the ribosomal target, potentially leading to cross-resistance with other antibiotic classes like phenicols, lincosamides, oxazolidinones, and streptogramin A.[6]
-
Efflux Pumps: Active efflux of the drug from the bacterial cell can also contribute to resistance. For instance, the AcrAB-TolC efflux pump in Enterobacteriaceae is responsible for their intrinsic resistance to pleuromutilins.[8]
Cross-Resistance
A significant advantage of the pleuromutilin class is the low potential for cross-resistance with other antibiotic classes due to their unique mechanism of action.[4]
-
Lefamulin: Cross-resistance studies have demonstrated that lefamulin remains active against clinical isolates resistant to macrolides, lincosamides, streptogramin B, oxazolidinones, tetracyclines, β-lactams, quinolones, trimethoprim-sulfamethoxazole, mupirocin, and vancomycin.[9]
-
This compound: this compound has shown potent activity against strains resistant to other topical antibiotics, indicating a low likelihood of cross-resistance.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and lefamulin.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility of bacterial isolates to this compound and lefamulin is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][10]
-
Preparation of Inoculum: Bacterial isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (or other appropriate media for fastidious organisms) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Frequency of Resistance Determination
The frequency of spontaneous mutation to resistance can be determined by plating a large number of bacterial cells onto agar containing the antibiotic at a selective concentration.
-
Preparation of Bacterial Culture: A bacterial culture is grown overnight in a suitable broth medium to a high density (e.g., 10⁹ to 10¹⁰ CFU/mL).
-
Plating on Selective Media: A known volume of the high-density culture is plated onto agar plates containing the antibiotic at a concentration that is a multiple of the MIC (e.g., 4x, 8x, or 16x MIC).
-
Enumeration of Resistant Colonies: The plates are incubated at 35-37°C for 24-48 hours, and the number of resistant colonies that appear is counted.
-
Determination of Total Viable Count: The total number of viable cells in the original culture is determined by plating serial dilutions onto antibiotic-free agar.
-
Calculation of Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows.
Mechanism of action and resistance for pleuromutilins.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. jmilabs.com [jmilabs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Nabriva Therapeutics Announces Completion Of Enrollment In LEAP 2 A Phase 3 Clinical Trial Evaluating Oral Lefamulin For The Treatment Of Community-Acquired Bacterial Pneumonia In Adults [clinicalleader.com]
- 4. labiotech.eu [labiotech.eu]
- 5. Antimicrobial Activity of the Pleuromutilin Antibiotic BC-3781 against Bacterial Pathogens Isolated in the SENTRY Antimicrobial Surveillance Program in 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Novel Topical Antibiotics in 3D Skin Models: A Comparative Guide Featuring BC-7013
A Note to Our Audience: Extensive searches for public data on the efficacy of BC-7013 in 3D skin models did not yield specific experimental results. Therefore, this guide provides a framework for how such a validation study could be designed, presenting hypothetical data to illustrate the comparative analyses for researchers, scientists, and drug development professionals.
Introduction
This compound is a topical pleuromutilin antibiotic developed for the treatment of uncomplicated skin and skin structure infections (uSSSI).[1][2] Like other pleuromutilins, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a unique mechanism that suggests a low probability of cross-resistance with other antibiotic classes.[1] Preclinical data highlight its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Three-dimensional (3D) skin models have emerged as a crucial preclinical tool, offering a more physiologically relevant environment than traditional 2D cell cultures for evaluating the efficacy and toxicity of topical agents.[3][4][5] These models can simulate the complex interactions between skin cells and pathogens. This guide outlines a comparative approach for validating the efficacy of a compound like this compound in a 3D skin model of a bacterial infection, using established topical antibiotics as benchmarks.
Comparative Efficacy in a 3D Infected Skin Model
To assess the antibacterial efficacy of this compound, a reconstructed human epidermis (RHE) model infected with a clinically relevant bacterial strain, such as MRSA, would be utilized. The performance of this compound would be compared against a vehicle control, another pleuromutilin antibiotic (Retapamulin), and an antibiotic with a different mechanism of action (Mupirocin).
Hypothetical Experimental Data
The following tables present illustrative data from a hypothetical study.
Table 1: Reduction of Bacterial Load in a 3D Infected Skin Model
| Treatment (Topical Application) | Concentration | Mean Log Reduction in CFU/tissue (± SD) | Percentage Reduction (%) |
| Vehicle Control | N/A | 0.1 ± 0.05 | 10% |
| This compound | 1% | 3.5 ± 0.4 | 99.97% |
| Retapamulin | 1% | 3.2 ± 0.5 | 99.94% |
| Mupirocin | 2% | 2.8 ± 0.6 | 99.84% |
Table 2: Cytokine Release Profile in Supernatant of Infected 3D Skin Models
| Treatment | IL-1α (pg/mL) | TNF-α (pg/mL) |
| Uninfected Control | 50 ± 10 | 20 ± 5 |
| Vehicle Control (Infected) | 500 ± 50 | 300 ± 40 |
| This compound (1%) | 150 ± 25 | 80 ± 15 |
| Retapamulin (1%) | 180 ± 30 | 100 ± 20 |
| Mupirocin (2%) | 220 ± 35 | 130 ± 25 |
Table 3: Histological Analysis of Tissue Damage
| Treatment | Epidermal Integrity Score (0-5) | Inflammatory Cell Infiltration (0-3) |
| Uninfected Control | 5 | 0 |
| Vehicle Control (Infected) | 1 | 3 |
| This compound (1%) | 4 | 1 |
| Retapamulin (1%) | 4 | 1 |
| Mupirocin (2%) | 3 | 2 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of results.
Protocol 1: 3D Skin Model Infection and Treatment
-
Model Preparation: Commercially available reconstructed human epidermis (RHE) tissues are cultured according to the manufacturer's instructions.
-
Bacterial Inoculation: A mid-logarithmic phase culture of Staphylococcus aureus (e.g., USA300 MRSA strain) is prepared. The surface of the RHE tissues is inoculated with a defined bacterial load (e.g., 1x10^7 CFU/tissue).
-
Incubation: The infected tissues are incubated for a specified period (e.g., 2 hours) to allow for bacterial adhesion and the initiation of infection.
-
Topical Treatment: Following the initial infection period, the test articles (this compound, Retapamulin, Mupirocin, and vehicle control) are applied topically to the surface of the RHE tissues.
-
Post-Treatment Incubation: Tissues are incubated for 24-48 hours.
-
Outcome Assessment: At the end of the incubation period, tissues and culture media are collected for analysis of bacterial load, cytokine release, and histological changes.
Protocol 2: Quantification of Bacterial Load
-
Tissue Homogenization: The RHE tissues are washed to remove non-adherent bacteria and then homogenized in a suitable buffer.
-
Serial Dilution and Plating: The tissue homogenates are serially diluted and plated on appropriate agar plates (e.g., Mannitol Salt Agar).
-
Colony Forming Unit (CFU) Counting: After incubation, the number of CFUs is counted to determine the bacterial load per tissue.
Protocol 3: Cytokine Analysis
-
Supernatant Collection: The culture medium from each RHE tissue is collected.
-
ELISA: The concentrations of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α), are quantified using commercially available ELISA kits.
Protocol 4: Histological Evaluation
-
Tissue Fixation and Embedding: RHE tissues are fixed in formalin and embedded in paraffin.
-
Sectioning and Staining: Thin sections of the tissues are cut and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Analysis: The stained sections are examined under a microscope to assess epidermal integrity, signs of tissue damage, and the extent of inflammatory cell infiltration.
Visualizing Mechanisms and Workflows
Diagrams illustrating the mechanism of action and experimental procedures provide a clear visual reference.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for efficacy testing.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. jmilabs.com [jmilabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Broadly Accessible 3D In Vitro Skin Model as a Comprehensive Platform for Antibacterial Therapy Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | From 1D microbiological assays to 3D advanced skin models: enhancing preclinical strategies to unravel the impact of bioactive textiles on the human skin microbiome [frontiersin.org]
Benchmarking BC-7013: A Comparative Analysis Against Standard-of-Care Topical Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel pleuromutilin antibiotic, BC-7013, with current standard-of-care topical antibiotics. The following sections present a comprehensive overview of its in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation, supported by available data.
Introduction to this compound
This compound is a novel, semi-synthetic pleuromutilin derivative developed by Nabriva Therapeutics for the topical treatment of uncomplicated skin and skin structure infections (uSSSI).[1] Pleuromutilins are a class of antibiotics that act by inhibiting bacterial protein synthesis through a unique mechanism, binding to the 50S ribosomal subunit.[2] This distinct mode of action suggests a low potential for cross-resistance with other antibiotic classes.[2]
Comparative In Vitro Efficacy
The in vitro activity of this compound has been evaluated against a range of Gram-positive pathogens commonly associated with skin infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and standard-of-care topical antibiotics against key clinical isolates. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Standard-of-Care Topical Antibiotics against Gram-Positive Pathogens.
| Organism (No. of Isolates) | Antibiotic | MIC50 | MIC90 | MIC Range |
| Staphylococcus aureus | This compound | 0.015 | 0.03 | ≤0.008-0.12 |
| Retapamulin | 0.06 | 0.12 | 0.015-0.5 | |
| Mupirocin | 0.25 | 0.25 | 0.06-4 | |
| Fusidic Acid | 0.12 | 0.12 | 0.125-0.5 | |
| Bacitracin | 0.5-1.0 units/mL | - | 32->4096 | |
| Methicillin-Resistant S. aureus (MRSA) | This compound | 0.015 | 0.03 | ≤0.008-0.12 |
| Retapamulin | 0.06 | 0.12 | 0.015-0.5 | |
| Mupirocin | - | 0.25 | 0.06-0.5 | |
| Fusidic Acid | 0.12 | 0.12 | - | |
| Bacitracin | 0.5-1.0 units/mL | - | - | |
| Coagulase-Negative Staphylococci | This compound | 0.03 | 0.25 | ≤0.008-1 |
| Retapamulin | 0.06 | 0.25 | ≤0.015-1 | |
| Mupirocin | - | - | ≤0.5 | |
| Fusidic Acid | 0.12 | 0.25 | - | |
| Beta-Hemolytic Streptococci (Group A) | This compound | ≤0.008 | 0.03 | ≤0.008-0.03 |
| Retapamulin | ≤0.015 | 0.03 | ≤0.015-0.06 | |
| Beta-Hemolytic Streptococci (Group B) | This compound | 0.015 | 0.06 | ≤0.008-0.12 |
| Retapamulin | 0.03 | 0.06 | ≤0.015-0.12 |
Data for this compound and Retapamulin are from the ICAAC 2009 poster F1-1521. Data for other antibiotics are compiled from multiple sources.[1][3][4][5][6] Note that direct comparison of MIC values across different studies should be done with caution due to potential variations in methodology and isolate collections.
Mechanism of Action
This compound and standard-of-care topical antibiotics exhibit distinct mechanisms of action, which are crucial for understanding their efficacy and potential for resistance development.
This compound (Pleuromutilin)
This compound, a pleuromutilin antibiotic, inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[2] This interaction prevents the correct positioning of transfer RNA (tRNA) and inhibits the formation of peptide bonds, thereby halting protein elongation.
Mupirocin
Mupirocin's mechanism of action involves the inhibition of bacterial protein synthesis through the specific and reversible binding to isoleucyl-tRNA synthetase.[6] This prevents the incorporation of isoleucine into newly synthesized proteins.
References
- 1. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Killing Kinetics of Methicillin-Resistant Staphylococcus aureus by Bacitracin or Mupirocin | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 6. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of the Pleuromutilin Class of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative review of the pleuromutilin class of antibiotics, with a focus on its most prominent member for human systemic use, lefamulin. The performance of pleuromutilins is objectively compared with other relevant antibiotic classes, supported by experimental data from in vitro and in vivo studies, including pivotal clinical trials.
Executive Summary
Pleuromutilin antibiotics represent a unique class of protein synthesis inhibitors with a novel mechanism of action, making them a valuable tool in an era of rising antimicrobial resistance. Originating from the fungus Pleurotus mutilus, this class includes veterinary drugs such as tiamulin and valnemulin, the topical human antibiotic retapamulin, and the first systemically available agent for human use, lefamulin. Lefamulin has demonstrated potent activity against a broad spectrum of respiratory pathogens, including multidrug-resistant strains, and offers a favorable safety profile. This guide delves into the comparative efficacy, mechanism of action, pharmacokinetics, and resistance profiles of pleuromutilins against other commonly used antibiotic classes.
Mechanism of Action
Pleuromutilin antibiotics inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] Their unique binding site, at the crux of the A- and P-sites, interferes with the correct positioning of the CCA-ends of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation.[2][3] This interaction is characterized by an "induced-fit" mechanism, where the ribosome undergoes a conformational change to tightly bind the antibiotic, enhancing its inhibitory activity.[4]
The tricyclic core of the pleuromutilin molecule is crucial for this interaction, primarily through hydrophobic interactions and van der Waals forces with nucleotides of the 23S rRNA.[5] The C14 side chain extends into the P-site, contributing to the overall binding affinity and spectrum of activity.[2] This distinct mechanism of action results in a low potential for cross-resistance with other antibiotic classes that also target the ribosome.[1]
Mechanism of action of pleuromutilin antibiotics.
Comparative In Vitro Activity
The in vitro potency of pleuromutilins, particularly lefamulin, has been extensively evaluated against a wide range of pathogens. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically MIC90 values (the concentration required to inhibit 90% of isolates), for lefamulin and key comparator antibiotics against common respiratory and skin infection pathogens.
Table 1: Comparative MIC90 (µg/mL) Against Key Respiratory Pathogens
| Organism | Lefamulin | Moxifloxacin | Azithromycin | Levofloxacin | Linezolid | Vancomycin |
| Streptococcus pneumoniae | 0.12 - 0.25[6][7][8] | 0.25 | >8 | 1 | 1 | 0.5[6][9] |
| Haemophilus influenzae | 1 - 2[10][11] | 0.06 | 2 | 0.06 | 8 | N/A |
| Mycoplasma pneumoniae | ≤0.008[10][12] | 0.125 | ≤0.001* | 1 | 2 | N/A |
| Moraxella catarrhalis | 0.06 - 0.12[7][13] | 0.06 | 0.12 | 0.12 | 1 | N/A |
*For macrolide-susceptible strains.[12] N/A: Not Applicable or not typically tested.
Table 2: Comparative MIC90 (µg/mL) Against Staphylococcus aureus
| Organism | Lefamulin | Vancomycin | Linezolid |
| Methicillin-susceptible S. aureus (MSSA) | 0.06 - 0.12[7] | 1 | 2 |
| Methicillin-resistant S. aureus (MRSA) | 0.12[7][14] | 1 | 2 |
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of an antibiotic are critical to its clinical success. Lefamulin is available in both intravenous (IV) and oral (PO) formulations, allowing for flexible dosing and the potential for early hospital discharge.
Table 3: Key Pharmacokinetic Parameters of Lefamulin and Comparators
| Parameter | Lefamulin | Azithromycin | Levofloxacin | Linezolid | Vancomycin |
| Bioavailability (PO) | ~25%[15][16] | ~37% | ~99% | ~100% | Negligible |
| Protein Binding | High and non-linear[17] | 7-51% | ~30% | ~31% | ~55% |
| Half-life (t½) | ~8-13 hours[1][17] | ~68 hours | ~6-8 hours | ~4.5-5.5 hours | ~4-6 hours |
| Elimination | Primarily fecal | Biliary | Renal | Renal and non-renal | Renal |
Lefamulin exhibits extensive tissue distribution, with concentrations in the epithelial lining fluid of the lungs being approximately 5.7-fold higher than in plasma, which is advantageous for treating respiratory infections.[18][19]
Clinical Efficacy: Head-to-Head Trials
The clinical efficacy of lefamulin has been established in two pivotal Phase III clinical trials for community-acquired bacterial pneumonia (CABP), known as the LEAP 1 and LEAP 2 studies. These trials compared lefamulin to the fluoroquinolone moxifloxacin.
Table 4: Clinical Efficacy of Lefamulin vs. Moxifloxacin in CABP (LEAP 1 & 2 Pooled Data)
| Outcome | Lefamulin | Moxifloxacin |
| Early Clinical Response (ECR) at 96 ± 24 hours | 87.3% - 90.8%[15][20][21] | 90.2% - 90.8%[15][20][21] |
| Investigator Assessment of Clinical Response (IACR) at Test-of-Cure | 81.7% - 87.5%[18][20] | 84.2% - 89.1%[18][20] |
In a Phase II trial for acute bacterial skin and skin structure infections (ABSSSI), intravenous lefamulin demonstrated comparable efficacy to vancomycin.[1] Clinical success rates were 90.0% for the lefamulin 100 mg group, 88.9% for the 150 mg group, and 92.2% for the vancomycin group.[13]
Resistance Profile
A significant advantage of the pleuromutilin class is the low potential for the development of resistance and a lack of cross-resistance with other antibiotic classes.[1] Resistance to pleuromutilins primarily arises from mutations in the 23S rRNA gene or in ribosomal proteins L3 and L4.[17] Efflux pumps can also contribute to reduced susceptibility in some Gram-negative bacteria.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of pleuromutilins and comparator agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][22][23]
-
Preparation of Antibiotic Solutions: Serial twofold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: The microdilution plates containing the antibiotic dilutions are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Workflow for MIC determination by broth microdilution.
Neutropenic Murine Thigh Infection Model
This in vivo model is commonly used to evaluate the efficacy of new antibiotics.[13][24]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[5]
-
Infection: A defined inoculum of the test pathogen (e.g., S. aureus) is injected into the thigh muscle of the mice.[5][25]
-
Treatment: At a specified time post-infection, treatment with the test antibiotic (e.g., lefamulin) and comparator agents is initiated via a clinically relevant route (e.g., subcutaneous or oral).
-
Assessment of Efficacy: At various time points, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the untreated control group to determine the in vivo efficacy of the antibiotics.
Logical Relationships in Comparative Assessment
The evaluation of a new antibiotic class like the pleuromutilins involves a multi-faceted comparison with existing therapies. The following diagram illustrates the key relationships considered in this comparative review.
Key parameters for comparing pleuromutilins to other antibiotic classes.
Conclusion
The pleuromutilin class of antibiotics, exemplified by lefamulin, offers a promising therapeutic option, particularly for community-acquired bacterial pneumonia and skin and soft tissue infections. Its unique mechanism of action translates to a low potential for cross-resistance with other antibiotic classes, making it effective against a range of multidrug-resistant pathogens. Head-to-head comparisons with standard-of-care agents like moxifloxacin and vancomycin have demonstrated non-inferior or comparable efficacy. The availability of both intravenous and oral formulations provides valuable flexibility in clinical practice. As antimicrobial resistance continues to be a global health threat, the development and understanding of novel antibiotic classes like the pleuromutilins are of paramount importance for the future of infectious disease management.
References
- 1. Pharmacokinetics and tolerability of lefamulin following intravenous and oral dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Lefamulin vs moxifloxacin for community-acquired bacterial pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lefamulin: Potential Role of a New Antibiotic in Community Acquired Pneumonia EMRA [emra.org]
- 20. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.asm.org [journals.asm.org]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 25. iv.iiarjournals.org [iv.iiarjournals.org]
Safety Operating Guide
Navigating the Disposal of BC-7013: A General Protocol in the Absence of Specific Guidelines
While a specific Safety Data Sheet (SDS) for the topical pleuromutilin antibiotic BC-7013 is not publicly available, established best practices for the disposal of pharmaceutical waste provide a framework for its safe handling. Researchers, scientists, and drug development professionals should adhere to general laboratory and pharmaceutical disposal guidelines to ensure safety and environmental protection.
When disposing of this compound, as with any chemical or pharmaceutical compound, the primary goal is to prevent its entry into the ecosystem, particularly water systems, and to minimize the risk of accidental exposure. The following procedures are based on general guidance for the disposal of antibiotics and other medicinal products.
General Disposal Procedures for Unused Medicines
In the absence of specific instructions for this compound, the following general steps for the disposal of non-hazardous pharmaceutical waste should be followed. These are based on guidelines from the U.S. Food and Drug Administration (FDA) for medicines not on the "flush list".[1]
| Step | Action | Rationale |
| 1. Do Not Flush | Unless explicitly instructed, do not dispose of this compound down the sink or toilet. | To prevent the contamination of water supplies with active pharmaceutical ingredients. |
| 2. Drug Take-Back Programs | The preferred method of disposal is to use a drug take-back program, if available. | These programs ensure that drugs are disposed of in a safe and environmentally sound manner. |
| 3. Household Trash Disposal (if take-back is unavailable) | If a take-back program is not accessible, the medication can be disposed of in the household trash after taking specific precautions.[1] | This method aims to render the drug unappealing and less likely to be diverted or accidentally ingested. |
| a. Remove from Original Container | Take the this compound out of its original packaging. | To obscure the identity of the medication. |
| b. Mix with Undesirable Substance | Mix the medication (without crushing tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[1] | This discourages accidental ingestion by humans or animals. |
| c. Seal in a Container | Place the mixture in a sealed plastic bag or other container. | To prevent leakage or spillage of the mixture. |
| d. Dispose of in Trash | Throw the sealed container in the household trash. | |
| 4. De-identify Packaging | Scratch out all personal information on the prescription label of the empty packaging before recycling or discarding.[1] | To protect personal health information. |
For larger quantities of this compound, such as those generated in a research or manufacturing setting, it is crucial to consult with a licensed hazardous waste disposal company. They can provide guidance and services for the proper disposal of chemical and pharmaceutical waste in accordance with local, state, and federal regulations.
Logical Workflow for Pharmaceutical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of pharmaceutical compounds like this compound in a professional laboratory setting.
Disclaimer: The information provided is for general guidance only and is not a substitute for a formal safety data sheet or professional consultation. For specific disposal procedures for this compound, it is highly recommended to contact the manufacturer, Nabriva Therapeutics, or a certified environmental waste management service.
References
Personal protective equipment for handling BC-7013
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BC-7013. The following procedures are based on best practices for handling investigational topical pharmaceuticals and safety data for the parent compound, pleuromutilin.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The required PPE is determined by the specific handling procedures and the potential for aerosol generation or direct contact.
Table 1: Recommended Personal Protective Equipment for this compound
| Activity | Required PPE | Notes |
| Weighing and Compounding | - Disposable Gown- Double Gloving (Chemotherapy-rated)- N95 Respirator- Goggles and Face Shield | To be performed in a ventilated enclosure or powder hood to prevent inhalation of airborne particles. Change gloves every 30 minutes or when contaminated.[1] |
| Topical Application (Pre-clinical) | - Disposable Gown or Lab Coat- Nitrile Gloves- Safety Glasses | To be performed on a disposable, absorbent work surface. |
| Handling Waste and Decontamination | - Disposable Gown- Nitrile Gloves- Safety Glasses | Follow specific disposal procedures outlined in Section III. |
II. Operational Procedures
Adherence to standard operating procedures is critical for the safe handling of this compound.
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
